Netilmicin
Beschreibung
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUJQMULVCIBT-MQDUPKMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56391-57-2 (sulfate (2:5) salt) | |
| Record name | Netilmicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048542 | |
| Record name | Netilmicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56391-56-1, 56391-57-2 | |
| Record name | Netilmicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56391-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netilmicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netilmicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Netilmicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Netilmicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NETILMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O5J85GJJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NETILMICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Molecular Siege: An In-depth Technical Guide to Netilmicin's Mechanism of Action on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin, a semisynthetic aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with the 30S ribosomal subunit. We delve into the specifics of its binding, the resultant inhibition of crucial translational processes, and the quantitative measures of its efficacy. This document also outlines detailed experimental protocols for studying these interactions and visualizes the key pathways and workflows using Graphviz diagrams, offering a valuable resource for researchers in antimicrobial drug discovery and development.
Introduction
The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. This compound, a 1-N-ethyl derivative of sisomicin, is an aminoglycoside antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] Its primary cellular target is the bacterial ribosome, where it interferes with protein synthesis, leading to bacterial cell death.[2][3] This guide will explore the intricate details of this compound's interaction with the bacterial ribosome, providing a technical overview for scientific professionals.
Mechanism of Action: A Multi-pronged Attack on Protein Synthesis
This compound's bactericidal effect stems from its high-affinity binding to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome.[1][2] This interaction disrupts protein synthesis through several distinct mechanisms:
-
Inhibition of Initiation Complex Formation: this compound binding to the 30S subunit can obstruct the proper assembly of the initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA). This blockage prevents the commencement of protein synthesis.
-
Induction of mRNA Misreading: A primary consequence of this compound binding is the misreading of the mRNA codon by the tRNA anticodon at the A-site (aminoacyl site) of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.
-
Premature Termination of Translation: The presence of this compound can also cause the premature detachment of the ribosome from the mRNA template. This results in the production of truncated, non-functional proteins.
-
Inhibition of Ribosomal Translocation: Like other aminoglycosides, this compound can inhibit the translocation of the ribosome along the mRNA, a critical step for the sequential reading of codons.
The culmination of these effects is a catastrophic failure of protein synthesis, leading to bacterial cell death.
The Binding Site: A Precise Molecular Interaction
This compound, along with other 2-deoxystreptamine (B1221613) aminoglycosides, binds to a specific region on the 16S rRNA of the 30S ribosomal subunit. The primary binding pocket is located in the A-site, a critical region for decoding the mRNA. Specifically, this compound interacts with four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. This binding stabilizes a conformation of the ribosome that mimics the state adopted upon the binding of a correct (cognate) tRNA, thereby facilitating the misincorporation of amino acids.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 242 | - | - | >3.1 |
| Escherichia coli | - | - | ≤0.8 | - |
| Klebsiella pneumoniae | - | - | ≤0.8 | - |
| Enterobacter spp. | - | - | ≤0.8 | - |
| Staphylococcus aureus | - | - | ≤0.8 | - |
| Gram-negative clinical isolates | 42 | 0.5 - 2 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources and testing conditions may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Ribosome Binding Assay
This protocol describes a method to determine the binding of radiolabeled this compound to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)
-
[³H]-Netilmicin (or other suitable radiolabel)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer (same as binding buffer)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a series of reaction mixtures in microcentrifuge tubes, each containing a fixed concentration of purified 70S ribosomes (e.g., 1 µM) in binding buffer.
-
Add increasing concentrations of [³H]-Netilmicin to the tubes. Include a control with no ribosomes to determine non-specific binding.
-
Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled this compound will be retained on the filter.
-
Wash the filters with an excess of cold washing buffer to remove any unbound [³H]-Netilmicin.
-
Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding (from the control with no ribosomes) from all other readings.
-
Plot the amount of bound [³H]-Netilmicin as a function of the free [³H]-Netilmicin concentration to determine the binding affinity (Kd).
In Vitro Translation Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.
Materials:
-
Bacterial S30 extract (a cell-free extract containing all the necessary components for translation)
-
mRNA template (e.g., encoding luciferase or another reporter protein)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or spectrophotometer
Procedure:
-
Prepare a master mix containing the S30 extract, mRNA template, amino acid mixture, and energy source.
-
Aliquot the master mix into a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a control with no this compound.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.
-
If using a luciferase reporter, add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
If using a different reporter, measure the corresponding signal (e.g., fluorescence or colorimetric change).
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited).
Visualizations
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound's multifaceted attack on the bacterial ribosome.
Caption: Workflow for characterizing this compound's ribosomal activity.
Conclusion
This compound's efficacy as an antibiotic is rooted in its precise and disruptive interaction with the bacterial ribosome. By binding to the 30S subunit's A-site, it triggers a cascade of events, including the inhibition of translation initiation, induction of mRNA misreading, and premature termination, all of which are detrimental to bacterial survival. The quantitative data from MIC studies underscore its potent antibacterial activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other aminoglycosides, which is crucial for overcoming the challenges of antibiotic resistance and for the rational design of new antimicrobial agents. Further research to determine the specific binding kinetics and structural details of the this compound-ribosome complex will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of next-generation antibiotics.
References
What is the chemical structure of Netilmicin sulfate?
An In-depth Technical Guide to Netilmicin Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound sulfate, a potent, semisynthetic aminoglycoside antibiotic. It covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Synthesis
This compound is a semisynthetic 1-N-ethyl derivative of sisomicin (B1680986), an aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis.[1][2][3][4] The addition of an ethyl group to the sisomicin molecule enhances its resistance to certain bacterial enzymes that inactivate other aminoglycosides, while also conferring a reduced toxicity profile compared to parent compounds like gentamicin.[5]
The chemical name for this compound is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol. The sulfate salt form is a complex of two this compound molecules with five molecules of sulfuric acid.
-
Molecular Formula (this compound Base): C₂₁H₄₁N₅O₇
-
Molecular Formula (this compound Sulfate): (C₂₁H₄₁N₅O₇)₂·5H₂SO₄ or C₄₂H₉₂N₁₀O₃₄S₅
Physicochemical Properties
This compound sulfate is a white to faint yellowish, hygroscopic, and light-sensitive powder. It is soluble in water but practically insoluble in organic solvents like DMSO.
| Property | Value | Reference(s) |
| Molecular Formula | (C₂₁H₄₁N₅O₇)₂·5H₂SO₄ | |
| Molecular Weight | 1441.55 g/mol | |
| Appearance | White to faint yellowish powder/solid | |
| Melting Point | >194°C (decomposes) | |
| Boiling Point | 868°C | |
| Solubility | Soluble in water (10 mg/mL) | |
| Storage Temperature | 2-8°C | |
| CAS Number | 56391-57-2 | |
| Optical Rotation | [a]D20 = +88 to +96° |
Mechanism of Action
As an aminoglycoside, this compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This multi-faceted process disrupts essential cellular functions, ultimately leading to bacterial cell death.
-
Binding to 30S Ribosomal Subunit : this compound irreversibly binds to the 16S rRNA and S12 protein within the bacterial 30S ribosomal subunit.
-
Inhibition of Initiation : This binding interferes with the formation of the initiation complex between the mRNA and the ribosome.
-
mRNA Misreading : The drug induces errors in the decoding of the mRNA template, causing the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or faulty proteins.
-
Premature Termination : this compound can also cause the premature detachment of the ribosome from the mRNA, leading to incomplete and nonfunctional proteins.
-
Cell Membrane Disruption : The accumulation of faulty proteins and the overall disruption of protein synthesis can compromise the integrity of the bacterial cell membrane, leading to leakage of essential components and cell death.
Experimental Protocols
A. Synthesis of this compound
This compound is synthesized from sisomicin. A high-yield process involves the selective protection of amino groups, followed by alkylation and deprotection.
Protocol Outline:
-
Protection of Sisomicin : The 3, 2', and 6' amino groups of sisomicin are selectively blocked, often using an acetyl group, to form 3,2',6'-tri-N-acetyl sisomicin.
-
Silylation : The hydroxyl groups at the 5 and 2'' positions (and optionally the 4'' position) are silylated to protect them. This can be achieved by heating the protected sisomicin with hexamethyldisilazane.
-
Alkylation : The unprotected 1-amino group is converted to a 1-N-ethylamino group. This was originally performed by reacting sisomicin sulfate with acetaldehyde (B116499) under reducing conditions, though this method resulted in low yields. More advanced methods convert the 1-amino substituent to a 1-N-imino substituent, which is then converted to an ethylamino group.
-
Deprotection : The protecting groups (silyl and acetyl) are removed.
-
Isolation : The final product, this compound, is isolated as a free base or as an acid addition salt, such as the sulfate salt.
B. Analytical Method: RP-HPLC with Charged Aerosol Detection (CAD)
Due to its weak UV chromophore, analyzing this compound sulfate and its related substances at low levels requires specialized detection methods. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method using a Charged Aerosol Detector (CAD) has been developed for this purpose.
Methodology:
-
Chromatographic Column : Restek Pentafluorophenyl (PFP) column (10 cm x 4.6 mm).
-
Mobile Phase :
-
Solvent A : Pentafluoropropionic acid-water-acetonitrile (0.1:96:4, v/v/v).
-
Solvent B : Trifluoroacetic acid-water-acetonitrile (1:96:4, v/v/v).
-
-
Detector : Charged Aerosol Detector (CAD).
-
Sample Preparation : Standard solutions are prepared by dissolving this compound sulfate in water to a concentration of approximately 0.25 mg/mL.
-
Linearity : The method demonstrates linearity in a concentration range of 0.0025 mg/mL to 0.5 mg/mL.
-
Limit of Detection (LOD) : 0.0025 mg/mL.
-
Limit of Quantitation (LOQ) : 0.005 mg/mL.
Applications and Scope
This compound sulfate is a broad-spectrum antibiotic used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. It is effective against strains of E. coli, Klebsiella, Enterobacter, Proteus spp., and Pseudomonas aeruginosa, including some that are resistant to gentamicin. Its clinical applications include the treatment of bacteremia, respiratory tract infections, and skin and soft-tissue infections.
References
- 1. Cas 56391-57-2,this compound sulfate | lookchem [lookchem.com]
- 2. This compound Sulfate | C42H92N10O34S5 | CID 62115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C21H41N5O7 | CID 441306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 56391-57-2 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
The Discovery and Development of Netilmicin: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Netilmicin, a semi-synthetic aminoglycoside antibiotic, emerged from the quest for safer and more effective treatments for serious bacterial infections. Developed by the Schering Corporation in the 1970s, it represents a significant advancement in the aminoglycoside class, offering a broader spectrum of activity against certain resistant Gram-negative bacteria and, notably, a reduced risk of nephrotoxicity and ototoxicity compared to its predecessors like gentamicin. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.
Discovery and Development History
This compound's story begins with sisomicin (B1680986), a naturally occurring aminoglycoside produced by the fermentation of Micromonospora inyoensis.[1][2] Recognizing the potential to improve upon the therapeutic profile of existing aminoglycosides, researchers at the Schering Corporation embarked on a program of semi-synthetic modification of sisomicin.[3] This effort culminated in the synthesis of 1-N-ethylsisomicin, which was given the generic name this compound.[4]
The key innovation in the development of this compound was the addition of an ethyl group to the 1-N position of the deoxystreptamine ring of sisomicin.[5] This structural modification proved crucial in conferring resistance to certain bacterial enzymes that inactivate other aminoglycosides, thereby expanding its antibacterial spectrum. Furthermore, extensive preclinical studies in animal models demonstrated that this compound possessed a significantly lower potential for kidney and inner ear damage compared to gentamicin, a widely used aminoglycoside at the time. Following successful clinical trials that confirmed its efficacy and improved safety profile in humans, this compound was approved for clinical use.
Logical Development Flow of this compound
Caption: Logical progression from the natural product sisomicin to the regulatory approval of this compound.
Synthesis of this compound
The synthesis of this compound from sisomicin involves the selective 1-N-ethylation of the sisomicin molecule. A key challenge in this process is to prevent the ethylation of other amino groups present in the sisomicin structure. Various patented methods have been developed to achieve this selective modification.
General Synthetic Scheme:
Caption: A generalized workflow for the semi-synthesis of this compound from sisomicin.
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately lead to the production of non-functional or truncated proteins and disruption of the bacterial cell membrane.
Signaling Pathway of this compound's Action:
Caption: The molecular mechanism of this compound leading to bacterial cell death.
Quantitative Data
In Vitro Efficacy
The in vitro activity of this compound has been extensively compared to other aminoglycosides against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of isolates (MIC90).
| Organism | This compound (µg/mL) | Gentamicin (µg/mL) | Tobramycin (µg/mL) | Amikacin (µg/mL) |
| Escherichia coli | 0.8 | 1.6 | 0.8 | 3.1 |
| Klebsiella pneumoniae | 0.8 | 1.6 | 1.6 | 3.1 |
| Enterobacter spp. | 0.8 | 1.6 | 1.6 | 6.3 |
| Serratia marcescens | 3.1 | 6.3 | 6.3 | 12.5 |
| Proteus mirabilis | 1.6 | 3.1 | 1.6 | 6.3 |
| Pseudomonas aeruginosa | 3.1 | 3.1 | 1.6 | 6.3 |
| Staphylococcus aureus | 0.4 | 0.4 | 0.4 | 3.1 |
Data compiled from multiple in vitro studies.
Pharmacokinetic Parameters in Humans
The pharmacokinetic profile of this compound has been well-characterized in healthy adult volunteers.
| Parameter | Value |
| Route of Administration | Intramuscular (IM) / Intravenous (IV) |
| Bioavailability (IM) | >90% |
| Peak Serum Time (IM) | 0.5 - 1 hour |
| Elimination Half-life | 2 - 2.5 hours |
| Volume of Distribution | 0.2 - 0.3 L/kg |
| Protein Binding | <10% |
| Excretion | Primarily unchanged in urine (>80%) |
Data from pharmacokinetic studies in humans.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10).
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as specified by the manufacturer.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Animal Toxicity Studies - Assessment of Nephrotoxicity in Rats
This is a generalized protocol based on common practices for evaluating aminoglycoside-induced nephrotoxicity.
-
Animal Model: Use male Sprague-Dawley rats weighing 200-250g. House the animals in individual metabolic cages to allow for urine collection.
-
Dosing Regimen: Administer this compound subcutaneously once daily for a period of 7 to 14 days at multiple dose levels (e.g., 20, 50, and 100 mg/kg/day). A control group should receive saline.
-
Monitoring:
-
Daily: Record body weight, food and water consumption, and urine volume.
-
Urine Analysis (e.g., every 2-3 days): Measure urinary markers of kidney damage such as N-acetyl-β-D-glucosaminidase (NAG), protein, and glucose.
-
Blood Analysis (at baseline and termination): Collect blood samples to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
-
Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin). Embed the kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Examine the sections under a light microscope for evidence of proximal tubular necrosis, cellular vacuolization, and loss of brush border.
Clinical Trial Design for Complicated Urinary Tract Infections (cUTI)
This represents a typical design for a Phase III clinical trial to evaluate the efficacy and safety of this compound in patients with cUTI.
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Patient Population: Adult patients with a clinical diagnosis of cUTI, confirmed by a positive urine culture.
-
Inclusion Criteria:
-
Age 18 years or older.
-
Symptoms of UTI (e.g., dysuria, frequency, urgency, flank pain).
-
Positive urine culture with a uropathogen susceptible to this compound and the comparator drug.
-
-
Exclusion Criteria:
-
Known hypersensitivity to aminoglycosides.
-
Pregnancy or lactation.
-
Severe renal impairment (e.g., creatinine clearance < 30 mL/min).
-
Concurrent use of other nephrotoxic or ototoxic medications.
-
-
Intervention:
-
Experimental Arm: this compound administered intravenously or intramuscularly at a specified dose and interval (e.g., 3 mg/kg once daily).
-
Control Arm: A standard-of-care antibiotic for cUTI (e.g., another aminoglycoside or a fluoroquinolone) administered at its approved dose.
-
-
Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 7-10 days after the end of therapy), defined as the resolution of baseline signs and symptoms of UTI.
-
Secondary Efficacy Endpoint: Microbiological eradication rate at the test-of-cure visit, defined as the absence of the baseline pathogen in the urine culture.
-
Safety Endpoints: Incidence of adverse events, with a particular focus on nephrotoxicity (defined by a significant increase in serum creatinine) and ototoxicity (assessed by audiometry).
Conclusion
The discovery and development of this compound marked a significant step forward in the clinical utility of aminoglycoside antibiotics. Its semi-synthetic modification from sisomicin resulted in an agent with a favorable balance of potent broad-spectrum antibacterial activity and a reduced risk of the debilitating toxicities associated with earlier members of its class. The detailed experimental methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the development of future antimicrobial agents.
References
- 1. Schering-Plough - Wikipedia [en.wikipedia.org]
- 2. This compound: chemical development and overview of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. scribd.com [scribd.com]
- 5. Histological evaluation of ototoxic reaction due to some aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Properties of Netilmicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin, a semisynthetic aminoglycoside antibiotic, exhibits a potent, concentration-dependent bactericidal activity primarily against aerobic Gram-negative bacteria, including many strains resistant to other aminoglycosides like gentamicin (B1671437). Its mechanism of action involves irreversible binding to the 30S ribosomal subunit, leading to the inhibition of bacterial protein synthesis. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its spectrum of antimicrobial activity. This document is intended to serve as a technical resource, incorporating detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to support further research and drug development efforts.
Pharmacodynamic Properties
Mechanism of Action
This compound exerts its bactericidal effect by disrupting bacterial protein synthesis.[1] The primary target is the 30S ribosomal subunit. The binding of this compound to the A-site of the 16S ribosomal RNA (rRNA) within the 30S subunit interferes with the initiation complex, causes misreading of the mRNA codon, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2] This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death. Furthermore, this binding can also cause premature termination of translation.[1]
Spectrum of Activity
This compound demonstrates a broad spectrum of activity against a variety of pathogenic bacteria. It is particularly effective against aerobic Gram-negative organisms.
Gram-Negative Bacteria:
-
Pseudomonas aeruginosa[3]
-
Escherichia coli
-
Klebsiella pneumoniae
-
Enterobacter species
-
Serratia marcescens
-
Proteus species
-
Citrobacter species
Gram-Positive Bacteria: While generally less active against Gram-positive bacteria compared to Gram-negative bacilli, this compound shows efficacy against:
-
Staphylococcus aureus (including methicillin-resistant strains, MRSA)
This compound is often active against strains resistant to other aminoglycosides, such as gentamicin and tobramycin.
Quantitative Antimicrobial Susceptibility
The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 3.13-12.5 | >64 |
| Escherichia coli | ≤0.8 | ≤0.8 |
| Klebsiella pneumoniae | ≤0.8 | ≤0.8 |
| Enterobacter spp. | ≤0.8 | - |
| Staphylococcus aureus (Methicillin-susceptible) | - | - |
| Staphylococcus aureus (Methicillin-resistant) | - | - |
Note: MIC values can vary depending on the testing methodology and the geographic location of the isolates.
Pharmacokinetic Properties
Absorption
This compound is poorly absorbed from the gastrointestinal tract and therefore requires parenteral administration, typically via intravenous (IV) or intramuscular (IM) injection. Following IM administration, it is rapidly and completely absorbed, with peak serum concentrations generally achieved within 30 to 60 minutes.
Distribution
This compound is distributed primarily in the extracellular fluid. The volume of distribution in adults with normal renal function is approximately 0.2 L/kg. It penetrates into various body fluids and tissues, including synovial fluid, pleural fluid, and peritoneal fluid. Penetration into the cerebrospinal fluid is generally poor, even in the presence of inflamed meninges.
Metabolism
This compound is not significantly metabolized in the body and is excreted primarily as the unchanged drug.
Excretion
The primary route of elimination for this compound is renal excretion through glomerular filtration. In individuals with normal renal function, over 80% of an administered dose is excreted in the urine within 24 hours. The elimination half-life is approximately 2 to 2.5 hours. However, this can be significantly prolonged in patients with impaired renal function, necessitating dose adjustments.
Pharmacokinetic Parameters in Different Populations
The pharmacokinetic profile of this compound can be influenced by various patient factors.
| Patient Population | Elimination Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Notes |
| Healthy Adults | 2-3 hours | ~0.2 L/kg | - | - |
| Pediatrics (Neonates) | ~4.5 hours (term infants) | - | - | Half-life is longer in preterm infants. |
| Elderly | Prolonged compared to young adults | - | Reduced | Dose adjustments are often necessary due to age-related decline in renal function. |
| Renal Impairment | Significantly prolonged (up to 42 hours in anephric patients) | - | Decreased in proportion to creatinine (B1669602) clearance | Dosage adjustments are critical to avoid toxicity. |
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of this compound in treating a variety of serious bacterial infections.
Complicated Urinary Tract Infections
In patients with complicated urinary tract infections, this compound has shown high cure rates. In a study of male patients with complicated UTIs, 69% of those treated with this compound were cured. Another study reported a 14 out of 15 patient cure rate for severe or complicated UTIs.
Respiratory Tract Infections
This compound has been shown to be safe and effective in the treatment of bacterial respiratory tract infections, with a significant clinical improvement observed in 88% of treated patients in one study. It has been found to penetrate well into bronchial secretions.
Sepsis and Other Severe Infections
In patients with septicemia and other severe infections, this compound treatment resulted in the disappearance of all signs and symptoms of infection in 22 out of 25 patients. Overall, favorable clinical responses have been observed in 90% of infections treated in large-scale clinical trials.
Safety Profile
The primary dose-limiting toxicities of this compound, characteristic of the aminoglycoside class, are nephrotoxicity and ototoxicity (both auditory and vestibular). Clinical trials have reported nephrotoxicity in a small percentage of patients, which is often reversible upon discontinuation of the drug. The incidence of auditory and vestibular toxicity is also low. Therapeutic drug monitoring is recommended to minimize the risk of these adverse effects.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
This compound powder of known potency
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range typically from 64 µg/mL to 0.125 µg/mL. The eleventh well serves as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Pharmacokinetic Analysis using a Two-Compartment Model
The pharmacokinetic properties of this compound are often best described by a two-compartment model. This model assumes the body is composed of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues).
Data Collection:
-
Administer a single intravenous dose of this compound to the study subjects.
-
Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Analyze the plasma concentrations of this compound using a validated assay (e.g., fluorescence polarization immunoassay).
Data Analysis: The plasma concentration-time data are then fitted to a biexponential equation characteristic of a two-compartment model:
C(t) = A * e^(-αt) + B * e^(-βt)
Where:
-
C(t) is the plasma concentration at time t
-
A and B are the y-intercepts of the distribution and elimination phases, respectively
-
α is the rate constant for the distribution phase
-
β is the rate constant for the elimination phase
From these hybrid constants, the following microconstants and pharmacokinetic parameters can be calculated:
-
k10: Elimination rate constant from the central compartment
-
k12: Rate constant for transfer from the central to the peripheral compartment
-
k21: Rate constant for transfer from the peripheral to the central compartment
-
V_c: Volume of the central compartment
-
V_d(ss): Volume of distribution at steady state
-
CL: Total body clearance
-
t½α: Distribution half-life
-
t½β: Elimination half-life
These parameters are typically estimated using non-linear mixed-effects modeling software such as NONMEM.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
References
Netilmicin: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the semi-synthetic aminoglycoside, netilmicin, focusing on its efficacy against clinically relevant Gram-negative bacteria. This compound, a 1-N-ethyl derivative of sisomicin, was developed to overcome certain enzymatic resistance mechanisms that affect earlier aminoglycosides like gentamicin (B1671437).[1][2] It is a bactericidal agent used for various serious infections caused by aerobic Gram-negative bacteria, including those of the respiratory tract, skin and soft tissue, and urinary tract, as well as bacteremia.[3][4][5] This document details its mechanism of action, in-vitro activity through quantitative data, common bacterial resistance pathways, and standardized experimental protocols for susceptibility testing.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit. This interaction interferes with protein synthesis through several key disruptions:
-
Inhibition of Initiation Complex: The binding of this compound to the 16S rRNA within the 30S subunit obstructs the formation of the 70S initiation complex, a critical first step in protein synthesis.
-
mRNA Misreading: It causes the misreading of the mRNA codon at the decoding site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Premature Termination: The drug can also induce the premature release of the ribosome from the mRNA, resulting in truncated, non-functional proteins.
The accumulation of these aberrant proteins and the overall disruption of normal protein synthesis ultimately lead to bacterial cell death.
In-Vitro Spectrum of Activity
This compound demonstrates potent activity against a wide range of clinically significant Gram-negative pathogens. Its efficacy is particularly noted against many members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Many strains resistant to gentamicin and tobramycin, particularly those producing certain adenylylating and phosphorylating enzymes, may remain susceptible to this compound.
Table 1: In-Vitro Activity of this compound Against Key Gram-Negative Bacilli
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | % Susceptibility (at specified concentration) | Reference(s) |
| Escherichia coli | 342 (pooled) | N/A | 92% (≤0.8) | |
| Klebsiella pneumoniae | 342 (pooled) | N/A | 93% (≤0.8) | |
| Enterobacter spp. | 342 (pooled) | N/A | 92% (≤0.8) | |
| Pseudomonas aeruginosa | 342 (pooled) | N/A | 78% (≤3.1) | |
| Serratia marcescens | Multiple studies | Generally higher | Gentamicin often more active | |
| Proteus spp. (indole-positive) | Multiple studies | Often resistant | Amikacin often more active | |
| General Gram-Negatives | 42 (clinical isolates) | Median: 0.5 - 2 | N/A |
Note: Susceptibility percentages and MIC values can vary significantly based on geographic location, local prescribing patterns, and the specific resistance mechanisms prevalent in a given area. The activity of all aminoglycosides, including this compound, is influenced by the testing medium, with decreased activity observed in the presence of divalent cations (Ca²⁺, Mg²⁺) and at acidic pH.
Table 2: Activity of this compound Against Gentamicin-Resistant Gram-Negative Strains
| Bacterial Species | % Susceptibility to this compound | Reference(s) |
| Klebsiella spp. | 88% - 100% | |
| Citrobacter freundii | 100% | |
| Serratia spp. | 67% | |
| Pseudomonas aeruginosa | 54% (but often resistant) | |
| Escherichia coli | 73% (but often resistant) |
Mechanisms of Resistance
The most significant mechanism of resistance to aminoglycosides in Gram-negative bacteria is the enzymatic modification of the drug by plasmid-mediated Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, which are categorized into three main families, alter the structure of this compound, preventing it from binding effectively to its ribosomal target.
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of an amino group using acetyl-CoA.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of a hydroxyl group using ATP.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of an adenyl group from ATP to a hydroxyl group.
This compound's 1-N-ethyl group provides steric hindrance, making it a poor substrate for several AMEs that inactivate gentamicin and tobramycin, such as ANT(2") and some AAC(3) enzymes. However, it remains susceptible to modification by other enzymes, particularly certain acetyltransferases like AAC(6').
Experimental Protocols: Broth Microdilution MIC Testing
Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative susceptibility testing. The broth microdilution method is a standardized protocol outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Detailed Methodology
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a high concentration. The solution is sterilized by filtration.
-
Preparation of Microdilution Plates:
-
96-well microtiter plates are used.
-
A serial two-fold dilution of this compound is prepared directly in the plates using cation-adjusted Mueller-Hinton Broth (CAMHB). This results in wells with decreasing concentrations of the antibiotic (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12 µg/mL).
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
-
Inoculum Preparation:
-
Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar (B569324) plate.
-
The colonies are suspended in a sterile saline or broth solution.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This standardized suspension is then diluted (typically 1:100 in CAMHB) to achieve the final target inoculum concentration.
-
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints provided by CLSI or EUCAST.
-
References
- 1. This compound sulfate: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. SMPDB [smpdb.ca]
The In Vitro Efficacy of Netilmicin: A Comparative Analysis Against Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of netilmicin, a semisynthetic aminoglycoside, in comparison to other commonly used aminoglycosides such as gentamicin (B1671437), tobramycin (B1681333), and amikacin (B45834). This document synthesizes data from multiple studies to offer a detailed comparison of their efficacy against a broad range of bacterial pathogens, outlines the experimental methodologies employed in these assessments, and visually represents the underlying molecular mechanisms of action.
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and other aminoglycosides against various clinically significant bacterial isolates. The data is compiled from several key studies and presented as the concentration required to inhibit 90% of the tested strains (MIC₉₀).
Table 1: Comparative In Vitro Activity Against Pseudomonas aeruginosa
| Aminoglycoside | MIC₉₀ (µg/mL) | Key Observations |
| This compound | 3.1 - 128 | Generally less active than tobramycin but comparable or slightly less active than gentamicin.[1][2] Activity is significantly affected by cation concentrations in the testing medium.[1][3][4] |
| Gentamicin | 1 - 64 | Often the most active against this species, though some studies show comparable activity with this compound and tobramycin. |
| Tobramycin | 0.5 - 32 | Frequently demonstrates the highest in vitro activity against P. aeruginosa. |
| Amikacin | 3.2 - 256 | Activity is comparable to this compound against gentamicin-susceptible strains. |
Table 2: Comparative In Vitro Activity Against Enterobacteriaceae
| Aminoglycoside | Bacterial Species | MIC₉₀ (µg/mL) | Key Observations |
| This compound | Escherichia coli | 0.8 - 4 | More active than gentamicin, sisomicin, tobramycin, or amikacin against E. coli. |
| Klebsiella pneumoniae | 0.8 - 8 | More active than gentamicin, sisomicin, tobramycin, or amikacin against K. pneumoniae. | |
| Enterobacter spp. | 0.8 - 8 | Activity is similar to gentamicin and sissomicin and more active than amikacin or tobramycin. | |
| Serratia marcescens | 3.1 - 64 | Gentamicin and amikacin are generally more active than this compound against this species. | |
| Gentamicin | E. coli | 1 - 8 | |
| K. pneumoniae | 1 - 8 | ||
| Enterobacter spp. | 1 - 16 | ||
| S. marcescens | 2 - 16 | ||
| Tobramycin | E. coli | 1 - 8 | |
| K. pneumoniae | 2 - 16 | ||
| Enterobacter spp. | 2 - 16 | ||
| S. marcescens | 4 - 32 | ||
| Amikacin | E. coli | 2 - 16 | |
| K. pneumoniae | 2 - 16 | ||
| Enterobacter spp. | 2 - 16 | ||
| S. marcescens | 4 - 32 |
Table 3: Activity Against Gentamicin-Resistant Strains
| Aminoglycoside | Bacterial Species | Key Observations |
| This compound | Klebsiella spp. | The most active drug against gentamicin-resistant strains, significantly more so than other tested aminoglycosides. |
| Serratia marcescens | More active than amikacin, gentamicin, and sissomicin against gentamicin-resistant isolates. | |
| E. coli | Inhibited 73% of gentamicin-resistant isolates. | |
| Providencia stuartii | Generally resistant to this compound. | |
| Amikacin | General | Parallels the activity of this compound against many gentamicin-resistant strains, with the exception of Providencia stuartii, which is often inhibited by amikacin but not this compound. |
Experimental Protocols
The in vitro activity data presented in this guide is predominantly derived from studies employing standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental protocol for determining Minimum Inhibitory Concentrations (MICs).
Bacterial Isolates
-
Clinically relevant bacterial strains are isolated from various sources such as blood, urine, and sputum.
-
Isolates are identified to the species level using standard microbiological techniques.
Antimicrobial Agents
-
Stock solutions of this compound, gentamicin, tobramycin, amikacin, and other comparative aminoglycosides are prepared from pure powder.
-
Fresh dilutions of the antibiotics are prepared for each experiment in sterile distilled water or an appropriate broth medium.
Culture Media
-
Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (B569324) (MHA) are the standard media used for susceptibility testing of non-fastidious bacteria.
-
The concentration of divalent cations, such as Mg²⁺ and Ca²⁺, in the medium is a critical factor, as it can significantly impact the activity of aminoglycosides against Pseudomonas aeruginosa. Cation concentrations are often adjusted to physiological levels to better mimic in vivo conditions.
MIC Determination Methods
Two primary methods are utilized for determining MICs:
-
Agar Dilution:
-
Serial twofold dilutions of each antibiotic are prepared and incorporated into molten MHA.
-
The agar is poured into petri dishes and allowed to solidify.
-
A standardized inoculum of each bacterial isolate (typically 10⁴ colony-forming units [CFU] per spot) is applied to the surface of the agar plates.
-
Plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Broth Microdilution:
-
Serial twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate containing MHB.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.
-
The following diagram illustrates the typical workflow for determining MIC using the agar dilution method.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, which is a crucial component of the machinery responsible for protein synthesis. This binding event disrupts the normal translation process in several ways, ultimately leading to bacterial cell death.
The key steps in the mechanism of action are:
-
Inhibition of the Initiation Complex: this compound interferes with the formation of the initiation complex, which is the first step in protein synthesis where the mRNA and the initiator tRNA assemble with the ribosomal subunits.
-
mRNA Misreading: The binding of this compound to the 30S subunit causes a misreading of the mRNA codon by the tRNA anticodon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.
-
Premature Termination: The antibiotic can also cause the premature detachment of the ribosome from the mRNA, leading to the formation of truncated, non-functional proteins.
-
Disruption of Cell Membrane Integrity: The accumulation of faulty proteins and the overall disruption of cellular processes can lead to damage to the bacterial cell membrane, increasing its permeability and contributing to cell death.
The following diagram illustrates the signaling pathway of this compound's action on the bacterial ribosome.
Conclusion
This compound demonstrates a broad spectrum of in vitro activity against many clinically important Gram-negative bacteria. While its potency against Pseudomonas aeruginosa may be slightly less than that of tobramycin, it exhibits excellent activity against many Enterobacteriaceae, often surpassing that of other aminoglycosides. A key advantage of this compound is its enhanced activity against certain gentamicin-resistant strains, particularly Klebsiella species. The choice of aminoglycoside for therapeutic use should be guided by local susceptibility patterns and the specific pathogen identified. The standardized methodologies for in vitro susceptibility testing are crucial for providing reliable data to inform clinical decisions. The mechanism of action, centered on the disruption of bacterial protein synthesis, is a hallmark of the aminoglycoside class and underscores their potent bactericidal effects.
References
- 1. In vitro activity of this compound compared with gentamicin, tobramycin, amikacin, and kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of this compound Compared with Gentamicin, Tobramycin, Amikacin, and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Netilmicin Resistance Mechanisms in Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin, a semi-synthetic aminoglycoside, has been a valuable therapeutic agent against serious Gram-negative bacterial infections. However, its clinical efficacy is increasingly threatened by the emergence and dissemination of antibiotic resistance. Understanding the molecular underpinnings of this resistance is critical for the development of novel diagnostic tools, resistance surveillance strategies, and next-generation therapeutics. This guide provides an in-depth technical overview of the core mechanisms governing this compound resistance in clinical isolates, including enzymatic modification, target site alteration, and active drug efflux. It details the experimental protocols used to identify these mechanisms and presents quantitative data to illustrate their clinical impact.
Core Mechanisms of this compound Resistance
Resistance to this compound in clinical bacteria is primarily driven by three distinct, yet sometimes co-occurring, mechanisms:
-
Enzymatic Modification: The most prevalent mechanism involves the structural modification of the this compound molecule by Aminoglycoside-Modifying Enzymes (AMEs), rendering it incapable of binding to its ribosomal target.
-
Target Site Alteration: Methylation of the 16S rRNA component of the bacterial ribosome prevents this compound from binding to its site of action, typically conferring high-level resistance to a broad range of aminoglycosides.
-
Active Efflux: Bacterial efflux pumps can actively transport this compound out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.
Enzymatic Modification by Aminoglycoside-Modifying Enzymes (AMEs)
AMEs are a diverse group of enzymes, often encoded on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species.[1] They are categorized into three main classes based on the chemical modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group from ATP.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide group (adenylyl or guanylyl) from ATP or GTP.
This compound's structure, derived from sisomicin, makes it inherently resistant to modification by certain AMEs, such as APH(3') and ANT(4') enzymes. However, it remains vulnerable to inactivation by several AACs, particularly those acting on the 6' and 2' positions of the aminoglycoside molecule.[2] The AAC(6') family of enzymes is of significant clinical concern due to its ability to confer resistance to this compound and amikacin.[2]
Quantitative Data: AMEs and this compound MIC
The presence of specific AME-encoding genes directly correlates with an increase in the Minimum Inhibitory Concentration (MIC) of this compound, as detailed in the table below.
| Aminoglycoside-Modifying Enzyme (Gene) | Bacterial Species Example | Typical this compound MIC Range (µg/mL) | Fold Increase in MIC (Approx.) | Reference(s) |
| AAC(6')-Ie part of AAC(6')-Ie/APH(2")-Ia | Coagulase-Negative Staphylococci | 4 - 16 (median) | Varies | [2] |
| AAC(6')-Im | Acinetobacter baumannii, E. coli | >32 | 8 to 128-fold | [3] |
| AAC(6')-Ib | Enterobacterales, P. aeruginosa | 4 - >16 | 4 to 8-fold |
Note: MIC values can be highly variable depending on the specific isolate, gene expression levels, and the presence of other resistance mechanisms.
Signaling Pathway: Enzymatic Inactivation
The following diagram illustrates the process of this compound inactivation by an AAC(6') enzyme.
References
- 1. Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acinetobacter baumannii GC2 Sublineage Carrying the aac(6')- Im Amikacin, this compound, and Tobramycin Resistance Gene Cassette - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Netilmicin Degradation Pathways and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and stability of Netilmicin. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this important aminoglycoside antibiotic. This document summarizes key findings from various stability studies, outlines detailed experimental protocols for forced degradation, and presents visual representations of degradation pathways and analytical workflows.
Introduction to this compound Stability
This compound, a semi-synthetic aminoglycoside antibiotic, is susceptible to degradation under various environmental conditions, which can impact its potency, safety, and shelf-life. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions. Forced degradation studies are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.
This compound Degradation Pathways
This compound's complex structure, featuring multiple amino and hydroxyl groups, makes it susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, particularly under acidic conditions. The glycosidic linkages are susceptible to cleavage.
-
Acidic Conditions: In the presence of acid, this compound undergoes hydrolysis, leading to the formation of N-ethyl garamine (B8066852) as a primary degradation product[1]. This occurs through the cleavage of the glycosidic bond.
-
Basic Conditions: While extensive degradation is expected under strong basic conditions, detailed characterization of specific degradation products in publicly available literature is limited.
Oxidative Degradation
Oxidative degradation can be induced by oxidizing agents such as hydrogen peroxide. The amino groups in the this compound molecule are potential sites for oxidation. Detailed studies on the specific oxidative degradation products of this compound are not extensively reported in the available literature.
Thermal Degradation
Exposure to heat can induce the degradation of this compound. Studies have shown that thermal stress leads to the formation of N-ethyl garamine and at least two other unidentified degradation products[1]. The identification of these unknown degradants is crucial for a complete understanding of the thermal degradation pathway. A study characterizing 16 impurities in this compound using LC-MS/MS may provide insights into the identity of these thermal degradants.
Photolytic Degradation
Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine the impact of light on the stability of this compound. While specific photolytic degradation products of this compound are not detailed in the reviewed literature, the general approach to photostability testing is well-established.
Diagram of Postulated Hydrolytic Degradation Pathway of this compound
Caption: Postulated hydrolytic degradation of this compound to N-ethyl garamine under acidic conditions.
Quantitative Stability Data
The stability of this compound has been evaluated in various solutions and under different storage conditions. The following tables summarize the available quantitative data.
Table 1: Stability of this compound Sulfate (B86663) in Intravenous Solutions
| Intravenous Solution | Concentration (mg/mL) | Storage Temperature (°C) | Duration | Remaining Concentration (%) | Reference |
| 5% Dextrose Injection | 3 | 4 | 7 days | No significant loss | |
| 5% Dextrose Injection | 3 | 25 | 7 days | No significant loss | |
| 0.9% Sodium Chloride Injection | 3 | 4 | 7 days | No significant loss | |
| 0.9% Sodium Chloride Injection | 3 | 25 | 7 days | No significant loss |
Table 2: Compatibility and Stability of this compound Sulfate with Other Drugs
| Admixture | Storage Temperature (°C) | Duration of Stability | Reference |
| Multivitamin Injection | 4 and 25 | 1 day | |
| Vitamin B Complex | 4 and 25 | 1 day | |
| Diphenhydramine HCl | 4 and 25 | 3 days | |
| Neostigmine Methylsulfate | 4 and 25 | 3 days | |
| 22 other common additives | 4 and 25 | At least 7 days |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. The following are detailed methodologies for key experiments.
General Preparation for Forced Degradation
A stock solution of this compound is prepared in a suitable solvent (e.g., water or a mild buffer) at a known concentration, typically 1 mg/mL. This stock solution is then subjected to various stress conditions.
Acid and Base Hydrolysis
-
Acid Hydrolysis:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 8 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of sodium hydroxide.
-
Dilute the resulting solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the this compound stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 8 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of hydrochloric acid.
-
Dilute the resulting solution to a suitable concentration for analysis.
-
Oxidative Degradation
-
To an aliquot of the this compound stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30% v/v).
-
Keep the mixture at room temperature or a slightly elevated temperature for a specified duration, protected from light.
-
Monitor the reaction periodically.
-
Once significant degradation is observed, dilute the solution to a suitable concentration for analysis.
Thermal Degradation
-
Place the solid this compound powder in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 70-105°C) for a defined period.
-
Alternatively, reflux a solution of this compound at a high temperature.
-
After exposure, dissolve the solid sample or cool the solution and dilute to a suitable concentration for analysis.
Photolytic Degradation (as per ICH Q1B)
-
Expose the this compound drug substance (solid or in solution) to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples at appropriate time points.
Diagram of a General Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies of this compound.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Typical HPLC Method Parameters
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often containing an ion-pairing agent like heptafluorobutyric acid or trifluoroacetic acid to improve peak shape and retention of the polar aminoglycoside) and an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Methods include:
-
UV detection at low wavelengths (e.g., 200-210 nm).
-
Pulsed Amperometric Detection (PAD).
-
Evaporative Light Scattering Detection (ELSD).
-
Charged Aerosol Detection (CAD).
-
Mass Spectrometry (MS) detection, which also aids in the identification of degradation products.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Diagram of a Typical Analytical Workflow for Stability Testing
References
The Molecular Underpinnings of Netilmicin Ototoxicity and Nephrotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin, a semisynthetic aminoglycoside antibiotic, remains a valuable therapeutic agent against serious Gram-negative bacterial infections.[1][2][3][4] However, its clinical utility is circumscribed by the potential for ototoxicity and nephrotoxicity, adverse effects characteristic of the aminoglycoside class.[1] This technical guide provides an in-depth exploration of the molecular mechanisms driving these toxicities. We will dissect the signaling pathways implicated in this compound-induced hair cell and renal proximal tubule damage, present available quantitative data in a structured format, and detail key experimental protocols for studying these phenomena. A central feature of this guide is the visualization of complex biological processes and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the core molecular basis of this compound's adverse effects. While this compound is generally considered to have a lower toxicity profile compared to other aminoglycosides like gentamicin (B1671437), understanding its molecular interactions is paramount for the development of safer therapeutic strategies.
Introduction: The Double-Edged Sword of Aminoglycosides
Aminoglycoside antibiotics exert their bactericidal effects by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and inhibition of protein synthesis. This mechanism is highly effective against a broad spectrum of aerobic Gram-negative bacilli. Unfortunately, this potent antibacterial action is accompanied by a narrow therapeutic window, with the primary dose-limiting toxicities being damage to the inner ear (ototoxicity) and the kidneys (nephrotoxicity).
This compound was developed as a derivative of sisomicin (B1680986) with the aim of reducing the toxicity associated with earlier aminoglycosides. Indeed, numerous studies in both animal models and clinical settings have suggested that this compound possesses a more favorable safety profile, exhibiting lower ototoxic and nephrotoxic potential than gentamicin and tobramycin. This guide will delve into the molecular subtleties that may account for this difference, while also acknowledging that the fundamental mechanisms of toxicity are largely shared across the aminoglycoside class.
Molecular Basis of this compound Ototoxicity
Aminoglycoside-induced ototoxicity manifests as irreversible damage to the sensory hair cells of the cochlea and vestibular system, leading to hearing loss and balance disorders. The process is multifactorial, involving cellular uptake, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.
Cellular Uptake in the Inner Ear
The entry of this compound into inner ear hair cells is a critical initiating step. Aminoglycosides cross the blood-labyrinth barrier and accumulate in the perilymph and endolymph. From there, they are thought to enter hair cells through several proposed mechanisms:
-
Mechano-electrical Transduction (MET) Channels: These channels, located on the stereocilia of hair cells, are considered a primary entry point.
-
Endocytosis: Aminoglycosides can be taken up via endocytosis at the apical and basolateral membranes of hair cells.
-
Other Ion Channels: Transient receptor potential (TRP) channels have also been implicated in aminoglycoside uptake.
Key Signaling Pathways in Ototoxicity
Once inside the hair cells, this compound triggers a cascade of events culminating in apoptosis. The intrinsic apoptotic pathway appears to be the major route for aminoglycoside-induced hair cell death.
A central tenet of aminoglycoside ototoxicity is the formation of ROS. This process is thought to be initiated by the interaction of this compound with transition metals like iron, leading to the formation of highly reactive hydroxyl radicals. These free radicals can damage cellular components, including lipids, proteins, and DNA. Mitochondria are a primary source and target of this oxidative stress.
Mitochondria play a crucial role in aminoglycoside-induced ototoxicity. This compound can disrupt mitochondrial protein synthesis by binding to the 12S rRNA of the mitochondrial ribosome, particularly in individuals with certain genetic predispositions (e.g., the 1555A>G mutation). This disruption leads to decreased ATP production and compromised mitochondrial integrity, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
Cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.
The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family, is also activated by cellular stress, including that induced by aminoglycosides. Activation of the JNK pathway can contribute to the apoptotic process in hair cells.
Molecular Basis of this compound Nephrotoxicity
This compound-induced nephrotoxicity primarily affects the proximal tubular cells of the kidneys. Unlike ototoxicity, this damage is often reversible upon discontinuation of the drug.
Cellular Uptake in the Renal Proximal Tubules
Following glomerular filtration, this compound is actively reabsorbed from the tubular fluid into the proximal tubular cells. This process is primarily mediated by the endocytic receptor megalin, which is highly expressed on the apical membrane of these cells. The cationic nature of aminoglycosides facilitates their binding to the anionic sites on the megalin receptor.
Key Signaling Pathways in Nephrotoxicity
Once inside the proximal tubular cells, this compound accumulates in lysosomes and the endoplasmic reticulum (ER), triggering several cytotoxic pathways.
The accumulation of this compound within lysosomes can lead to lysosomal enlargement and rupture. This releases lysosomal hydrolases, such as cathepsins, into the cytoplasm, which can directly damage cellular components and activate the intrinsic apoptotic pathway.
This compound can also induce ER stress by interfering with protein synthesis and folding. This leads to the activation of the unfolded protein response (UPR), which, if prolonged or severe, can trigger apoptosis through the activation of caspase-12 and calpain.
Similar to ototoxicity, mitochondrial dysfunction is a key event in this compound-induced nephrotoxicity. The accumulation of the drug in mitochondria can lead to oxidative stress, disruption of the electron transport chain, and the release of pro-apoptotic factors, ultimately leading to apoptosis of the proximal tubular cells.
Quantitative Data on this compound Toxicity
Table 1: Comparative Nephrotoxicity of Aminoglycosides in Rats
| Aminoglycoside | Dosage (mg/kg/day) | Duration | Observation | Reference |
| This compound | 50, 100, 150 | 8-14 days | Less decrease in urine osmolality and less increase in serum creatinine (B1669602) compared to gentamicin. | |
| Gentamicin | 50, 100, 150 | 8-14 days | Dose-related decrease in urine osmolality and increase in serum creatinine. | |
| This compound | 10, 15, 25 times human dose | 15 days | Less histologic damage compared to gentamicin, sisomicin, amikacin, and kanamycin. | |
| Gentamicin | 10, 15, 25 times human dose | 15 days | Most toxic among the tested aminoglycosides. |
Table 2: Clinical Observations of this compound Toxicity
| Toxicity | Patient Cohort | Incidence | Notes | Reference |
| Ototoxicity | 21 patients | 1/21 (4.8%) | Unilateral and partially reversible. | |
| Nephrotoxicity | 25 patients | 4/25 (16%) | Confounding host factors in two patients. | |
| Nephrotoxicity | 69 patients (once-daily) | 10/69 (14.5%) | No significant difference compared to gentamicin in a once-daily regimen. | |
| Ototoxicity | 57 patients (thrice-daily) | 5/57 (8.8%) | High-frequency hearing loss. |
Experimental Protocols for Assessing Ototoxicity and Nephrotoxicity
Standardized protocols are essential for the reproducible assessment of this compound-induced toxicities.
Assessment of Ototoxicity
A comprehensive ototoxicity monitoring program should include baseline and serial testing.
Protocol 1: Audiometric Monitoring in Patients
-
Baseline Assessment: Conduct a comprehensive audiologic evaluation before the first dose of this compound, or within 72 hours. This should include a thorough case history, otoscopy, and pure-tone audiometry (conventional and high-frequency).
-
Serial Monitoring: Perform weekly or bi-weekly audiometric testing during the course of treatment.
-
Post-Treatment Follow-up: Schedule a follow-up assessment a few months after cessation of therapy to monitor for delayed-onset hearing loss.
-
Objective Measures: For non-responsive patients, otoacoustic emissions (OAEs), particularly distortion-product OAEs (DPOAEs), are recommended for their sensitivity to outer hair cell damage.
Assessment of Nephrotoxicity
Monitoring renal function is critical during this compound therapy.
Protocol 2: Renal Function Monitoring in Patients
-
Baseline Assessment: Obtain baseline serum creatinine levels and calculate the estimated creatinine clearance before initiating therapy.
-
Serial Monitoring: Monitor serum creatinine levels every 2-3 days during treatment.
-
Urinalysis: Perform periodic urinalysis to check for proteinuria, glucosuria, and the presence of casts or renal tubular epithelial cells.
-
Electrolyte Monitoring: Monitor serum electrolytes, including magnesium, potassium, and calcium, as abnormalities can occur.
-
Therapeutic Drug Monitoring: Measure peak and trough serum concentrations of this compound to ensure levels are within the therapeutic range and to avoid toxic accumulation.
Conclusion and Future Directions
The molecular basis of this compound ototoxicity and nephrotoxicity is complex, involving a confluence of cellular uptake mechanisms, oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways. While this compound generally exhibits a more favorable safety profile compared to its predecessors, the risk of these serious adverse effects remains. A thorough understanding of these molecular underpinnings is essential for the development of otoprotective and nephroprotective strategies. Future research should focus on elucidating the precise molecular interactions that differentiate the toxicity of various aminoglycosides, identifying robust biomarkers for early detection of toxicity, and exploring novel therapeutic interventions that can mitigate these debilitating side effects without compromising the antibiotic efficacy of this important class of drugs.
References
An In-Depth Technical Guide to the Interaction of Netilmicin with Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin, a semisynthetic aminoglycoside antibiotic, exerts its potent bactericidal activity primarily through the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][2] However, a critical and often multifaceted aspect of its mechanism of action involves its interaction with the bacterial cell membrane. This guide provides a comprehensive technical overview of the core principles governing the interaction of this compound with bacterial cell membranes, with a focus on its impact on membrane integrity and function. This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols to study these phenomena, and provides visual representations of the involved pathways and workflows.
Introduction: The Dual Assault of this compound
This compound, derived from sisomicin, is effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.[3][4] Its primary intracellular target is the 30S ribosomal subunit, where it interferes with protein synthesis, leading to the production of non-functional or truncated proteins.[1] This disruption of essential cellular processes is a key component of its bactericidal effect.
Beyond this well-established mechanism, this compound also directly impacts the bacterial cell envelope. This interaction is crucial for the antibiotic's entry into the bacterial cell and contributes to its overall lethal efficacy. The initial binding to the outer membrane of Gram-negative bacteria is a critical first step, followed by permeabilization of the inner membrane, which ultimately dissipates the membrane potential and disrupts cellular homeostasis.
Interaction with the Gram-Negative Outer Membrane
The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. This asymmetric bilayer is composed of an inner leaflet of phospholipids (B1166683) and an outer leaflet of lipopolysaccharide (LPS). The LPS molecules are stabilized by divalent cations, primarily Mg²⁺ and Ca²⁺, which bridge the negatively charged phosphate (B84403) groups of adjacent LPS molecules.
This compound, being a polycationic molecule, initiates its interaction with the Gram-negative outer membrane through an electrostatic attraction to the anionic LPS. This binding displaces the stabilizing divalent cations, leading to a localized disruption of the outer membrane's integrity. This "self-promoted uptake" pathway increases the permeability of the outer membrane, allowing this compound to traverse this barrier and access the periplasmic space.
Permeabilization of the Inner Membrane and Depolarization
Following its transit through the outer membrane, this compound interacts with the inner cytoplasmic membrane. This interaction leads to a further increase in membrane permeability, allowing the leakage of essential intracellular components such as ions (e.g., K⁺) and small molecules.
A critical consequence of this increased permeability is the dissipation of the bacterial membrane potential. The membrane potential is a vital component of bacterial bioenergetics, driving essential processes such as ATP synthesis, nutrient transport, and motility. The disruption of this potential by this compound contributes significantly to its bactericidal activity.
Quantitative Data
The following tables summarize the available quantitative data regarding the antibacterial activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 | |
| Pseudomonas aeruginosa | Clinical Isolates | 0.5 - 2.0 | |
| Escherichia coli | Clinical Isolates | ≤0.8 | |
| Klebsiella pneumoniae | Clinical Isolates | ≤0.8 | |
| Enterobacter spp. | Clinical Isolates | ≤0.8 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Not explicitly found | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 100% susceptibility | |
| Staphylococcus aureus | Clinical Isolates | ≤0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with bacterial cell membranes.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain a final inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 to 0.016 µg/mL).
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. An increase in NPN fluorescence indicates that the outer membrane has been permeabilized, allowing NPN to partition into the phospholipid bilayer.
Protocol:
-
Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Assay Setup: In a black 96-well microtiter plate, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM.
-
This compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., polymyxin (B74138) B) and a negative control (buffer only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Record the fluorescence over time to monitor the kinetics of NPN uptake.
-
Data Analysis: The increase in fluorescence intensity is proportional to the degree of outer membrane permeabilization.
Inner Membrane Depolarization Assay (DiSC₃(5) Assay)
This assay uses the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in energized bacterial cells with a negative-inside membrane potential, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the release of the dye into the extracellular medium, resulting in an increase in fluorescence.
Protocol:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest and wash the cells as described for the NPN assay. Resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2).
-
Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved. This indicates that the dye has accumulated within the cells.
-
Assay Setup: Transfer the dye-loaded cell suspension to a cuvette in a fluorometer.
-
This compound Addition: Add varying concentrations of this compound to the cuvette. Include a positive control for depolarization (e.g., valinomycin (B1682140) or gramicidin) and a negative control (buffer only).
-
Fluorescence Measurement: Record the fluorescence intensity over time using an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
-
Data Analysis: An increase in fluorescence intensity indicates depolarization of the inner membrane.
Conclusion
The interaction of this compound with bacterial cell membranes is a critical component of its antibacterial activity, complementing its primary role as a protein synthesis inhibitor. Its ability to disrupt the outer membrane of Gram-negative bacteria facilitates its own uptake, while the subsequent permeabilization and depolarization of the inner membrane contribute directly to cell death. A thorough understanding of these membrane-level interactions is essential for the rational design of new aminoglycoside derivatives with improved efficacy and for combating the rise of antibiotic resistance. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate relationship between this compound and the bacterial cell envelope.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. Elucidating Antibiotic Permeation through the Escherichia coli Outer Membrane: Insights from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of this compound, a broad-spectrum semisynthetic aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Netilmicin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Netilmicin. The following sections cover the mechanism of action, standardized testing methodologies, quality control parameters, and interpretation guidelines based on established standards.
Introduction to this compound
This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic. It is effective against a wide range of Gram-negative bacteria and some Gram-positive organisms. Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the drug development process. Standardized methods, such as those established by the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for reproducible and comparable results.
Mechanism of Action
Aminoglycosides, including this compound, are potent inhibitors of bacterial protein synthesis. The antibiotic enters the bacterial cell and binds irreversibly to the 16S ribosomal RNA within the 30S ribosomal subunit. This binding interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA genetic code, and inhibit the translocation of the ribosome, leading to the production of nonfunctional or toxic proteins and subsequent bacterial cell death.[1][2]
Caption: this compound mechanism of action pathway.
Standardized Testing Methodologies
The three primary methods for quantitative and semi-quantitative in vitro susceptibility testing are Broth Dilution, Disk Diffusion, and Gradient Diffusion.
Broth Dilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It can be performed in tubes (macrodilution) or microtiter plates (microdilution).
Experimental Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound powder of known potency in a suitable solvent (e.g., sterile deionized water).
-
Prepare Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cation concentration is critical for aminoglycoside activity.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB across a series of tubes or microtiter plate wells to achieve a range of final concentrations (e.g., 64 to 0.03 µg/mL).
-
Inoculum Preparation: From a pure culture on a non-selective agar (B569324) plate (18-24 hours growth), select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well or tube.
-
Inoculation: Add the diluted inoculum to each well/tube containing the this compound dilutions. Include a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plates/tubes at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).
Caption: Workflow for the Broth Dilution MIC Test.
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative or semi-quantitative method where antibiotic-impregnated disks are placed on an agar surface inoculated with the test organism. The diameter of the resulting zone of inhibition is measured and correlated to susceptibility categories.
Experimental Protocol:
-
Prepare Media: Use Mueller-Hinton Agar (MHA) poured to a uniform depth of 4 mm in petri dishes. The surface should be dry before use.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism in sterile saline as described for broth dilution.
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
-
Disk Application: Aseptically apply a this compound disk (typically 30 µg) to the surface of the agar. Ensure complete contact between the disk and the agar.
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or calipers. Interpret the result based on established zone diameter breakpoints.
References
Application Notes and Protocols for HPLC Quantification of Netilmicin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Netilmicin in biological samples using High-Performance Liquid Chromatography (HPLC). This compound, a semi-synthetic aminoglycoside antibiotic, is effective against a broad spectrum of Gram-negative bacteria.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicology assessments.
Due to this compound's weak UV chromophore, direct UV detection at low concentrations is challenging.[2][3] Consequently, many analytical methods employ derivatization techniques to enhance detection, while others utilize alternative detection methods like mass spectrometry (MS), charged aerosol detection (CAD), or evaporative light scattering detection (ELSD).
Experimental Workflow Overview
The general workflow for quantifying this compound in biological samples by HPLC involves several key stages, from sample preparation to data analysis.
References
Application Notes and Protocols for Netilmicin Dosage Calculation in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin, a semisynthetic aminoglycoside antibiotic, is primarily used to treat serious bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit.[1] While its antibacterial properties are well-documented, its application in cell culture requires careful consideration of its cytotoxic effects on mammalian cells. These application notes provide a comprehensive guide to determining the optimal dosage of this compound for in vitro cell culture experiments, ensuring the effective control of bacterial contamination with minimal impact on the experimental cell line.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of the mRNA, and leads to premature termination of protein synthesis.[2] The resulting non-functional or toxic proteins disrupt bacterial cell function and viability. In mammalian cells, high concentrations of aminoglycosides can induce cytotoxicity through mechanisms that are not fully elucidated but are thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.
Data Presentation: Cytotoxicity of Aminoglycosides on Mammalian Cell Lines
| Antibiotic | Cell Line | Concentration Range Tested | Observed Effect | Reference |
| Dihydrostreptomycin | BHK-21 | 812.5 - 20,000 µg/mL | Significant decrease in viability at ≥ 3500 µg/mL | [1][2] |
| Dihydrostreptomycin | VERO | 812.5 - 20,000 µg/mL | Significant decrease in viability at 20,000 µg/mL | [1] |
| Dihydrostreptomycin | FEA | 812.5 - 20,000 µg/mL | Significant decrease in viability at ≥ 2500 µg/mL | |
| Neomycin | BHK-21 | 1000 - 20,000 µg/mL | Significant decrease in viability at ≥ 9000 µg/mL | |
| Neomycin | FEA | 1000 - 20,000 µg/mL | Significant decrease in viability at 3000 µg/mL | |
| Gentamicin | HEI-OC1 | 1 - 2.5 mM | IC50 ≈ 2 mM | |
| Gentamicin | UB/OC-2 | 1 - 2.5 mM | IC50 ≈ 1.25 mM |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve Assay
This protocol outlines the steps to determine the minimum concentration of this compound required to prevent bacterial contamination while minimizing cytotoxicity to the mammalian cell line of interest.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mg/mL)
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for quantitative analysis)
-
MTT reagent (or other viability assay reagent)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. A typical starting density is 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow the cells to attach (for adherent cells).
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 µg/mL to 1000 µg/mL. It is recommended to perform serial dilutions to cover a broad range of concentrations.
-
-
Treatment:
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a "no antibiotic" control group (cells in medium only) and a "no cells" control group (medium only, for background measurement).
-
-
Incubation and Observation:
-
Incubate the plate for a period that is relevant to your typical cell culture experiments (e.g., 3-7 days).
-
Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, or reduced proliferation.
-
-
Cell Viability Assessment (e.g., MTT Assay):
-
At the end of the incubation period, assess cell viability using a method such as the MTT assay.
-
MTT Assay Steps:
-
Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the "no antibiotic" control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
The optimal concentration is the lowest concentration that effectively prevents bacterial contamination (if tested in parallel with intentionally contaminated wells) without causing significant cytotoxicity.
-
Protocol 2: General Calculation for Dosing Cell Culture Medium
This protocol provides a simple formula for calculating the volume of a stock solution needed to achieve a desired final concentration in your cell culture medium.
Formula:
V1 x C1 = V2 x C2
Where:
-
V1 = Volume of the stock solution to be added
-
C1 = Concentration of the stock solution
-
V2 = Final volume of the cell culture medium
-
C2 = Desired final concentration in the cell culture medium
Example:
To prepare 100 mL of cell culture medium with a final this compound concentration of 50 µg/mL from a 50 mg/mL stock solution:
V1 = (100 mL * 50 µg/mL) / 50,000 µg/mL V1 = 0.1 mL or 100 µL
Therefore, you would add 100 µL of the 50 mg/mL this compound stock solution to 99.9 mL of your cell culture medium.
Mandatory Visualization
References
Application of Netilmicin in Experimental Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin is a semisynthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria. It functions by irreversibly binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2][3] This mechanism of action leads to a bactericidal effect. This document provides detailed application notes and protocols for the use of this compound in established experimental models of bacterial infection, including endocarditis and soft tissue infections. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Data Presentation
In Vitro Susceptibility of Common Pathogens to this compound
The in vitro activity of this compound against various clinical isolates is a crucial parameter for predicting its potential in vivo efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial species.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | 1,990 | 0.5 | 1 | ≤0.06 - >128 | [1] |
| Klebsiella pneumoniae | 1,670 | 0.5 | 2 | ≤0.06 - >128 | [1] |
| Escherichia coli | 90 | 0.5 | >32 | 0.25 - >32 | |
| Klebsiella pneumoniae | 145 | 1 | >32 | 0.25 - >32 | |
| Klebsiella spp. | N/A | 16 | 32 | 4 - 64 | |
| E. coli | N/A | N/A | N/A | N/A | |
| K. pneumoniae | N/A | N/A | N/A | N/A |
Note: MIC values can vary depending on the testing methodology and the geographic origin of the isolates.
Pharmacokinetic Parameters of this compound in Animal Models
Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens in preclinical studies.
| Animal Model | Dose | Route | Cmax (µg/mL) | T½ (hours) | Vd (L/kg) | CL (mL/min) | Reference |
| Human | 2 mg/kg | IV | 11.8 | 2-4 | 0.2-0.4 | N/A | |
| Human | 100 mg | IV Infusion | N/A | N/A | Vc: 14.5 L, Vp: 10.2 L | 3.9 L/h |
Cmax: Maximum plasma concentration; T½: Half-life; Vd: Volume of distribution; CL: Clearance; Vc: Volume of central compartment; Vp: Volume of peripheral compartment. N/A: Not Available.
Experimental Protocols
Rabbit Model of Infective Endocarditis
This model is highly relevant for studying the efficacy of antibiotics against deep-seated infections.
a. Induction of Endocarditis:
-
Anesthetize a New Zealand White rabbit (2-3 kg) following approved institutional animal care and use committee (IACUC) protocols.
-
surgically expose the right carotid artery and insert a sterile polyethylene (B3416737) catheter.
-
Advance the catheter into the left ventricle to induce trauma to the aortic valve, leading to the formation of sterile vegetations. The catheter is typically left in place for a set period (e.g., 2 hours) and then removed, or it can be left for the duration of the infection phase.
-
24 hours after catheter placement, inoculate the rabbit intravenously (e.g., via the marginal ear vein) with a clinical isolate of a relevant bacterium, such as Staphylococcus aureus or Enterococcus faecalis, at a concentration of approximately 10^5 - 10^8 colony-forming units (CFU).
b. This compound Treatment Regimen:
-
Initiate treatment 12-24 hours after bacterial inoculation.
-
Administer this compound intramuscularly (IM) or intravenously (IV) at a dose determined by preliminary pharmacokinetic studies in rabbits. A general starting dose could be in the range of 4-6 mg/kg, administered every 8 to 12 hours, to mimic human dosing regimens.
-
Continue treatment for a specified duration, typically 3-7 days.
c. Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the rabbits.
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Homogenize the vegetations in sterile saline or broth.
-
Perform quantitative bacterial cultures by plating serial dilutions of the homogenate onto appropriate agar (B569324) plates.
-
Calculate the mean log10 CFU per gram of vegetation for each treatment group and compare with an untreated control group. A significant reduction in bacterial load indicates efficacy.
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.
a. Induction of Neutropenia and Infection:
-
Render mice (e.g., ICR or Swiss Webster) neutropenic by intraperitoneal (IP) administration of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.
-
On the day of infection, anesthetize the mice.
-
Inject a clinical isolate of a relevant bacterium (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) intramuscularly into the thigh muscle at a concentration of approximately 10^6 - 10^7 CFU in a volume of 0.1 mL.
b. This compound Treatment Regimen:
-
Initiate treatment 2 hours post-infection.
-
Administer this compound subcutaneously (SC) or intraperitoneally (IP) at various dose levels. Dosing can be administered as a single dose or in divided doses over a 24-hour period to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.
c. Evaluation of Efficacy:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the thigh muscle.
-
Homogenize the muscle tissue in a known volume of sterile saline or broth.
-
Perform quantitative bacterial cultures by plating serial dilutions of the homogenate.
-
Calculate the mean log10 CFU per gram of thigh tissue for each treatment group and compare it to the bacterial burden at the start of therapy to determine the net bactericidal or bacteriostatic effect.
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
a. Induction of Sepsis:
-
Anesthetize the mouse following approved IACUC protocols.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21- to 27-gauge). The size of the needle will also influence the severity.
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdomen and close the incision in layers.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline, subcutaneously) immediately after surgery.
b. Suggested this compound Treatment Regimen:
-
Initiate antibiotic therapy at a clinically relevant time point post-CLP (e.g., 6-12 hours).
-
Administer this compound (e.g., 4-6.5 mg/kg) subcutaneously or intraperitoneally every 8 or 12 hours. The optimal dose and frequency would need to be determined in pilot studies.
-
Continue treatment for a defined period (e.g., 3-7 days).
c. Evaluation of Efficacy:
-
Monitor survival rates over a period of 7-10 days.
-
Collect blood and peritoneal lavage fluid at various time points to determine bacterial load and inflammatory cytokine levels.
-
Assess organ damage through histological analysis of tissues such as the liver, lungs, and kidneys.
Mandatory Visualizations
This compound's Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.
Experimental Workflow for the Rabbit Endocarditis Model
This diagram outlines the key steps involved in the rabbit model of infective endocarditis.
References
Application Notes and Protocols: Netilmicin Combination Therapy with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, the simultaneous administration of two or more antibiotics, is a promising strategy to combat resistance. Synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects, are of particular interest as they can enhance therapeutic efficacy, lower required dosages, and potentially reduce the development of further resistance.[1] This document provides detailed application notes and protocols for investigating the combination of netilmicin, an aminoglycoside antibiotic, with β-lactam antibiotics.
Aminoglycosides, like this compound, inhibit protein synthesis by binding to the bacterial ribosome.[2] β-lactam antibiotics inhibit bacterial cell wall synthesis. The combination of these two classes of antibiotics can lead to synergistic bactericidal activity, particularly against Gram-negative bacteria and certain Gram-positive organisms.[3] In vitro evidence suggests that β-lactams may increase the uptake of aminoglycosides into the bacterial cell, leading to enhanced antimicrobial effect.
These notes will detail the experimental protocols for assessing synergy, present available data on the efficacy of these combinations, and provide visual representations of experimental workflows and interaction mechanisms.
Data Presentation: Efficacy of this compound and β-Lactam Combinations
The following tables summarize quantitative data from clinical and in vitro studies on the combination of this compound with various β-lactam antibiotics.
Table 1: Clinical Trial Outcomes of this compound and β-Lactam Combination Therapy in Febrile Neutropenic Patients [4]
| β-Lactam Antibiotic | Overall Response Rate (%) | Response in Microbiologically Documented Infections (%) |
| Cefoperazone | 56 | 40 |
| Mezlocillin | 76 | Not Reported |
| Piperacillin | Not Reported | 80 |
| Ticarcillin | Not Reported | Not Reported |
| Overall | 66 | 70 |
Adverse effects reported in the study included nephrotoxicity (6.7%), hypokalemia (29%), rashes (6.6%), and ototoxicity (4.7%).[4]
Table 2: In Vitro Synergistic Activity of this compound and β-Lactam Combinations against Various Bacteria
| Organism | β-Lactam | This compound Combination Effect | Mean FIC Index | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Imipenem + Vancomycin | Enhanced bactericidal activity with the addition of this compound | Not Reported | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Cefazolin + Vancomycin | Enhanced bactericidal activity with the addition of this compound | Not Reported | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin | Indifferent | 1.096 | |
| Gentamicin-Resistant Gram-Negative Bacilli | 14 different β-lactams | Synergistic in 22% of assays | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments to determine the synergistic potential of this compound and β-lactam combinations are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which classifies the interaction as synergistic, additive, indifferent, or antagonistic.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and β-lactam antibiotic stock solutions (at least 10x the highest concentration to be tested)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10) in CAMHB.
-
Prepare serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) in CAMHB.
-
The resulting plate will contain various combinations of the two antibiotics.
-
Include a row with only the β-lactam dilutions and a column with only the this compound dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of each antibiotic alone and in combination.
-
-
Calculation of the FIC Index:
-
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Curve Assay Protocol
The time-kill curve assay assesses the bactericidal activity of antimicrobial agents over time and is a dynamic method to confirm synergy.
Objective: To evaluate the rate and extent of bacterial killing by the antibiotic combination compared to the individual agents.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound and β-lactam antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC)
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)
Procedure:
-
Preparation of Inoculum:
-
Grow the test organism in CAMHB to the exponential phase (e.g., an optical density at 600 nm of approximately 0.25).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone
-
β-lactam antibiotic alone
-
This compound and β-lactam in combination
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta lactam antibiotic monotherapy versus beta lactam‐aminoglycoside antibiotic combination therapy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized trial of empirical antibiotic therapy with one of four beta-lactam antibiotics in combination with this compound in febrile neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Netilmicin Synergy with Other Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of Netilmicin in combination with other antimicrobial agents. The information herein is intended to guide researchers in the setup, execution, and interpretation of in vitro synergy studies, which are crucial for the development of effective combination therapies to combat multidrug-resistant pathogens.
Introduction to this compound and Antimicrobial Synergy
This compound is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] Its mechanism of action involves irreversible binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis, leading to a bactericidal effect.[1][2] The use of this compound in combination with other antimicrobials, particularly those that inhibit cell wall synthesis like beta-lactams, can result in synergistic activity. This synergy often arises from the increased uptake of the aminoglycoside into the bacterial cell following damage to the cell wall by the partner drug.[3]
Testing for synergy is essential to:
-
Enhance therapeutic efficacy against resistant organisms.
-
Reduce the required dosages of individual drugs, potentially minimizing toxicity.
-
Prevent the emergence of antibiotic resistance.
The most common in vitro methods to evaluate antimicrobial synergy are the checkerboard assay, the time-kill curve analysis, and the E-test method.[4]
Data Presentation: Summary of this compound Synergistic Combinations
The following tables summarize quantitative data from various studies on the synergistic effects of this compound with other antimicrobials against different bacterial species.
Table 1: Synergy of this compound with Beta-Lactams (Checkerboard and E-test Methods)
| Combination | Bacterial Species | Method | Synergy Rate (% of isolates) | FICI/ΣFIC Range for Synergy | Reference(s) |
| This compound + Piperacillin/Tazobactam | Pseudomonas aeruginosa | E-test/Agar (B569324) Dilution | 90% - 93.3% | Not Specified | |
| This compound + Piperacillin | Enterobacteriaceae | Checkerboard | 61% | Not Specified | |
| This compound + Piperacillin | Various clinical isolates | Checkerboard | 52% (synergism), 32% (partial synergism) | Not Specified | |
| This compound + Carbenicillin | Pseudomonas aeruginosa | Not Specified | 45.7% (21 of 46 isolates) | Not Specified | |
| This compound + Cefotaxime | Enterobacteriaceae | Time-Kill | 68% | Not Applicable | |
| This compound + Ceftriaxone | Pseudomonas aeruginosa | Checkerboard | Higher rate of synergy compared to Ceftriaxone/Piperacillin | Not Specified | |
| This compound + Ceftriaxone | Streptococcus faecalis | Checkerboard | Synergy observed in all strains | Not Specified | |
| This compound + Cefazolin | Klebsiella spp. | Not Specified | 4.8% (1 of 21 isolates) | Not Specified |
*FICI: Fractional Inhibitory Concentration Index. Synergy is typically defined as an FICI of ≤ 0.5.
Table 2: Synergy of this compound with Other Antimicrobials
| Combination | Bacterial Species | Method | Synergy Interpretation | FBC Index* | Reference(s) |
| This compound + Fosfomycin | Methicillin-resistant Staphylococcus aureus | Checkerboard | Additive to moderately synergistic | ~0.53 | |
| This compound + Pefloxacin | Methicillin-resistant Staphylococcus aureus | Checkerboard | Additive | ~0.82 | |
| This compound + Vancomycin | Methicillin-resistant Staphylococcus aureus | Checkerboard | Indifferent | 1.096 (mean FICI) |
*FBC Index: Fractional Bactericidal Concentration Index.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.
Materials:
-
This compound and the second antimicrobial agent (potency-adjusted powders)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and the partner antibiotic in a suitable solvent. From these stocks, prepare intermediate solutions in CAMHB at four times the highest desired final concentration.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to each well.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic.
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 serves as the growth control (broth and inoculum only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, visually determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: FICI > 0.5 to ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.
Materials:
-
This compound and the second antimicrobial agent
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial inoculum
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Apparatus for colony counting (e.g., spiral plater, agar plates)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and dilute it in the appropriate broth to a starting concentration of approximately 5 x 10⁵ to 10⁶ CFU/mL.
-
Experimental Setup: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Second antibiotic alone (at a specific concentration)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual agents)
-
-
Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension and incubate at 35°C with shaking.
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube/flask.
-
Perform serial dilutions of the samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each experimental condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).
-
Indifference: A < 2-log₁₀ change in CFU/mL.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL.
-
E-test Synergy Method
The E-test (epsilometer test) is a gradient diffusion method that can be adapted for synergy testing.
Materials:
-
This compound and second antibiotic E-test strips
-
Appropriate agar medium (e.g., Mueller-Hinton agar)
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculation: Prepare a bacterial lawn by evenly streaking a sterile swab dipped in the 0.5 McFarland bacterial suspension over the entire surface of the agar plate.
-
E-test Strip Application:
-
Place the E-test strip for the first antibiotic on the agar surface.
-
Place the E-test strip for the second antibiotic at a 90° angle to the first strip, with the intersection point at the respective MIC values of each drug.
-
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading Results: After incubation, an elliptical zone of inhibition will be formed. Read the MIC value for each antibiotic alone and the MIC value of each antibiotic in the presence of the other at the point where the inhibition ellipse intersects the E-test strip.
-
Calculation and Interpretation: Calculate the FICI as described for the checkerboard assay. The interpretation of synergy, additivity/indifference, and antagonism is also the same.
Mandatory Visualizations
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Netilmicin in Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Netilmicin formulations for ophthalmic research, including detailed protocols for preclinical evaluation.
Introduction to this compound for Ophthalmic Applications
This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin.[1][2] Its bactericidal action, coupled with a favorable safety profile, makes it a valuable candidate for treating superficial ocular infections such as bacterial conjunctivitis and for prophylactic use in ocular surgeries.[3][4] Ophthalmic formulations of this compound are available as eye drops and hydrogels, often in a 0.3% concentration.[5] Furthermore, a fixed combination of this compound with the corticosteroid Dexamethasone has been developed to concurrently manage inflammation and infection, particularly in post-operative scenarios.
This compound Formulations and Physicochemical Properties
This compound is typically used as this compound sulfate (B86663) in ophthalmic preparations. Various formulations have been developed to enhance its ocular bioavailability and therapeutic efficacy.
Table 1: this compound Ophthalmic Formulations
| Formulation Type | Composition | Key Features |
| Eye Drops | 0.3% this compound Sulfate Solution | Standard formulation, easy to administer. |
| Hydrogel | 0.3% this compound with a gelling agent (e.g., xanthan gum) | Increased viscosity for prolonged contact time with the ocular surface. |
| Ointment | 0.3% this compound in a petrolatum-based vehicle | Provides a longer-lasting effect, suitable for overnight use. |
| Fixed Combination | 0.3% this compound and 0.1% Dexamethasone | Combines antibacterial and anti-inflammatory actions. |
Mechanism of Action
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA codon and ultimately resulting in the production of non-functional proteins and bacterial cell death.
References
- 1. In Vitro Study of this compound Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Synergistic Effect of this compound, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of acute bacterial conjunctivitis with topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo toxicity of this compound and ofloxacin on intact and mechanically damaged eyes of rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced Posology of an Ophthalmic Hydrogel Containing Dexamethasone/Netilmicin to Prevent and Treat Ocular Inflammation After Cataract Surgery: Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Pharmacokinetic Models Studying Netilmicin Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netilmicin is a semisynthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial pathogens, including strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin.[1] To optimize its therapeutic use and understand its dose-response relationship, robust in vitro pharmacokinetic (PK) and pharmacodynamic (PD) models are essential. These models allow for the controlled evaluation of an antibiotic's efficacy under conditions that mimic human physiological states, providing valuable data for preclinical drug development and for refining clinical dosing regimens.[2][3]
This document provides detailed application notes and protocols for establishing in vitro models to study the efficacy of this compound. It covers key experimental setups, including the hollow-fiber infection model and dynamic one-compartment models, as well as essential assays for determining drug concentration and antibacterial activity.
Key Pharmacokinetic and Pharmacodynamic Parameters of this compound
Understanding the PK/PD properties of this compound is crucial for designing and interpreting in vitro studies. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Organism(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| 0.8 µg/mL or less | Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Staphylococcus aureus | [4] | |
| 3.1 µg/mL or less | Pseudomonas aeruginosa (78% of isolates) | [4] | |
| Protein Binding | 0-30% | Human Serum | |
| 7.45% | Chicken Serum | ||
| Elimination Half-life (t½) | ~2-2.5 hours (in vivo, normal renal function) | Humans | |
| Volume of Distribution (Vd) | ~20% of body weight (in vivo) | Humans | |
| Central (Vc): 14.5 L | Humans | ||
| Peripheral (Vp): 10.2 L | Humans | ||
| Clearance (CL) | 3.9 L/h | Humans |
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit. The binding of this compound to the 16S rRNA within the 30S subunit interferes with several stages of protein translation, leading to cell death.
The key steps in this compound's mechanism of action are:
-
Inhibition of Initiation Complex Formation: this compound binding obstructs the proper assembly of the mRNA and initiator tRNA with the ribosomal subunits, stalling the initiation of protein synthesis.
-
mRNA Misreading: The antibiotic induces conformational changes in the ribosome, leading to errors in the decoding of the mRNA sequence. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.
-
Premature Termination: this compound can cause the premature detachment of the ribosome from the mRNA, leading to the production of truncated, nonfunctional proteins.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile diluents (e.g., water or saline)
-
Incubator (35 ± 2°C)
-
ELISA reader (optional, for automated reading)
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable sterile diluent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the wells in the first column.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, an ELISA reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest concentration that reduces growth by a predetermined percentage (e.g., >90%) compared to the growth control.
-
Hollow-Fiber Infection Model (HFIM)
Objective: To simulate the human pharmacokinetic profile of this compound and evaluate its effect on a bacterial population over time, including the potential for resistance development.
Materials:
-
Hollow-fiber cartridge (e.g., polysulfone or cellulose (B213188) acetate)
-
Peristaltic pump
-
Central reservoir
-
Diluent reservoir (fresh culture medium)
-
Waste reservoir
-
Tubing and connectors
-
Bacterial culture
-
This compound solution
-
Incubator
Protocol:
-
System Setup:
-
Assemble the HFIM circuit as shown in the diagram below. The central reservoir contains the culture medium and the drug, which is circulated through the intracapillary space of the hollow-fiber cartridge.
-
The bacterial culture is inoculated into the extracapillary space of the cartridge.
-
The peristaltic pump controls the flow rate of the medium from the central reservoir through the cartridge and back.
-
A separate pump controls the inflow of fresh medium from the diluent reservoir into the central reservoir and the outflow of medium to the waste reservoir, simulating drug clearance.
-
-
Inoculation:
-
Prepare a bacterial inoculum in the mid-logarithmic growth phase.
-
Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension to achieve a desired starting density (e.g., 10⁶ - 10⁷ CFU/mL).
-
-
Simulation of this compound Pharmacokinetics:
-
Introduce this compound into the central reservoir as a bolus or a simulated infusion to achieve the desired peak concentration (Cmax).
-
The elimination of the drug is simulated by pumping fresh medium into the central reservoir and removing the mixed medium at a rate calculated to mimic the desired half-life of this compound.
-
-
Sampling and Analysis:
-
At predetermined time points, collect samples from the extracapillary space of the cartridge.
-
Perform quantitative bacterial counts (CFU/mL) on the collected samples to generate a time-kill curve.
-
Samples can also be plated on antibiotic-containing agar (B569324) to assess the emergence of resistant subpopulations.
-
Collect samples from the central reservoir to measure the this compound concentration and confirm that the desired pharmacokinetic profile is being achieved.
-
Dynamic One-Compartment Model
Objective: To simulate the pharmacokinetics of this compound in a single, well-stirred compartment and assess its bactericidal activity.
Materials:
-
A central culture vessel (e.g., a spinner flask)
-
Peristaltic pumps
-
Fresh medium reservoir
-
Waste reservoir
-
Magnetic stirrer
-
Bacterial culture
-
This compound solution
Protocol:
-
Model Setup:
-
The central vessel contains the bacterial culture in a defined volume of broth.
-
A magnetic stirrer ensures continuous mixing.
-
A peristaltic pump introduces fresh, drug-free medium into the vessel, and another pump removes the culture medium to a waste container at the same rate to maintain a constant volume.
-
-
Inoculation and Drug Administration:
-
Inoculate the central vessel with the test organism to a starting density of ~10⁶ CFU/mL.
-
Allow the bacteria to acclimate and begin growing before introducing the antibiotic.
-
Administer this compound as a bolus directly into the vessel to achieve the target initial concentration.
-
-
Pharmacokinetic Simulation:
-
The elimination of this compound is simulated by the continuous dilution of the culture with fresh medium. The flow rate is adjusted to correspond to the desired elimination half-life of this compound.
-
-
Sampling and Data Collection:
-
At regular intervals, withdraw samples from the central vessel for bacterial counting (CFU/mL) and determination of this compound concentration.
-
This compound Concentration Measurement
Objective: To accurately quantify the concentration of this compound in samples from the in vitro models.
Methods:
-
Enzyme Multiplied Immunoassay Technique (EMIT):
-
This is a homogenous immunoassay that is rapid and can be automated.
-
Principle: The assay involves an antibody specific to the drug, the drug in the sample, and a known quantity of enzyme-labeled drug. The drug in the sample competes with the enzyme-labeled drug for binding sites on the antibody. The enzyme's activity is altered when bound to the antibody. The change in enzyme activity is proportional to the concentration of the drug in the sample.
-
General Procedure:
-
Mix the sample containing this compound with a fixed quantity of enzyme-bound this compound and the specific antibody.
-
Add the enzyme's substrate.
-
Measure the rate of the enzymatic reaction by monitoring the change in absorbance using a spectrophotometer.
-
The concentration of this compound is determined by comparing the reaction rate to a standard curve.
-
-
-
Bioassay:
-
This method relies on the inhibitory effect of the antibiotic on the growth of a susceptible indicator microorganism.
-
General Procedure:
-
Prepare agar plates seeded with a lawn of a highly susceptible indicator bacterium.
-
Apply standards with known this compound concentrations and the unknown samples to wells cut into the agar or to sterile paper discs placed on the agar surface.
-
Incubate the plates to allow bacterial growth and diffusion of the antibiotic.
-
Measure the diameter of the zones of growth inhibition around the standards and samples.
-
The concentration of this compound in the samples is determined by comparing the zone sizes to the standard curve.
-
-
Data Presentation and Interpretation
All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. Time-kill curves should be plotted as log₁₀ CFU/mL versus time. The efficacy of different dosing regimens can be compared by analyzing parameters such as the rate and extent of bacterial killing and the time to achieve a 99.9% reduction in the bacterial population (3-log₁₀ kill).
By employing these detailed protocols and models, researchers can gain valuable insights into the pharmacokinetic and pharmacodynamic properties of this compound, aiding in the development of more effective and safer antibiotic therapies.
References
Microbiological Assay of Netilmicin: Protocols for Potency and Purity Assessment
Application Note AN-2025-12-01
Introduction
Netilmicin is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections, particularly those caused by Gram-negative bacteria.[1] Ensuring the potency (activity) and purity of this compound sulfate (B86663), the active pharmaceutical ingredient (API), is critical for guaranteeing its therapeutic efficacy and patient safety. While chemical methods like High-Performance Liquid Chromatography (HPLC) are essential for quantifying the API and its related substance impurities, the microbiological assay remains the definitive method for confirming biological activity.[2][3]
This document provides detailed protocols for determining the potency of this compound using the cylinder-plate microbiological assay, a method widely recognized by pharmacopeias such as the United States Pharmacopeia (USP).[3][4] This assay is based on the principle that the antibiotic, diffusing through a solid agar (B569324) medium, will inhibit the growth of a susceptible microorganism, creating a "zone of inhibition." The diameter of this zone is proportional to the concentration of the antibiotic, allowing for the quantification of its potency.
Part 1: Potency Determination by Cylinder-Plate Assay
The cylinder-plate, or agar diffusion, assay is a standard method for determining the potency of antibiotics. It involves placing solutions of a known standard and the unknown test sample into cylinders on an agar plate uniformly seeded with a susceptible test microorganism. After incubation, the resulting zones of growth inhibition are measured.
Principle
The assay relies on the diffusion of this compound from a cylinder through an agar layer. This creates a concentration gradient, and where the concentration is above the Minimum Inhibitory Concentration (MIC) for the test organism, growth is prevented. The potency of the test sample is calculated by comparing the size of its inhibition zone to the zones produced by a series of known standard concentrations.
Materials and Reagents
-
Test Organism: Staphylococcus aureus (ATCC 6538P) or other suitable susceptible organism.
-
Culture Media: Media suitable for the growth of the test organism (e.g., USP-specified media). Media must be prepared from listed ingredients or reconstituted from dehydrated media, ensuring they provide good growth and a clear standard curve response.
-
Petri Dishes: Glass or plastic, approximately 20 x 100 mm.
-
Assay Cylinders: Stainless steel or porcelain, with specific dimensions (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm length).
-
This compound Reference Standard (RS): A precisely known potency, as specified by a pharmacopeia (e.g., USP or EP).
-
Phosphate Buffers: Prepared as specified by the relevant pharmacopeia to dilute the antibiotic solutions.
-
Sterile Saline Solution
-
Incubator: Capable of maintaining a constant temperature (e.g., 32-37°C).
-
Calipers or Zone Reader: For measuring the zones of inhibition with a precision of at least 0.25 mm.
Experimental Protocol
1. Preparation of Inoculum
-
Maintain the test organism on agar slants and transfer weekly to fresh slants.
-
Prepare a suspension of the organism in sterile saline. The density of the suspension should be adjusted to yield zones of inhibition of satisfactory size and clarity. This is often determined empirically by preparing trial plates.
-
This stock suspension is then used to inoculate the molten agar for the seeded layer.
2. Preparation of Assay Plates
-
Prepare a base layer of un-inoculated agar medium in Petri dishes and allow it to solidify on a level surface.
-
Prepare a seeded layer by inoculating molten agar (cooled to 45-50°C) with the prepared organism suspension.
-
Pour the seeded agar over the base layer to a uniform thickness.
-
Once solidified, place 4 to 6 assay cylinders on the agar surface, spaced evenly.
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in a specified buffer to create a stock solution of known concentration.
-
Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions (e.g., S1 to S5) with stepwise concentrations. A common ratio between successive dilutions for cylinder-plate assays is 1:1.25. The median concentration (S3) will serve as the reference.
-
Sample (Test) Solution: Prepare a stock solution of the this compound sample to be tested based on its assumed potency. Dilute this stock to a nominal concentration equivalent to the median (S3) of the standard curve.
Data Presentation: Solution Preparation
Table 1: Example Preparation of this compound Standard Solutions
| Standard | Concentration (µg/mL) | Preparation from Stock (1000 µg/mL) |
| S1 | 6.4 | Dilute S2 1:1.25 |
| S2 | 8.0 | Dilute S3 1:1.25 |
| S3 (Median) | 10.0 | 1.0 mL stock diluted to 100 mL |
| S4 | 12.5 | Dilute 1.25 mL stock to 100 mL |
| S5 | 15.6 | Dilute S4 1.25:1 |
Table 2: Example Preparation of this compound Sample Solution
| Solution | Assumed Potency | Preparation | Final Concentration |
| Sample (U3) | 1000 µg/mg | Weigh 10 mg, dissolve in buffer to 100 mL, then dilute 1:10. | ~10.0 µg/mL |
4. Assay Procedure
-
Fill the cylinders on each plate with the prepared standard and sample solutions according to a defined plate layout. For instance, on plates for the standard curve, three alternate cylinders can be filled with the reference concentration (S3) and the other three with one of the other standard concentrations (S1, S2, S4, or S5).
-
For the sample plates, fill three alternate cylinders with the reference standard (S3) and the other three with the sample solution (U3).
-
Incubate the plates at the specified temperature (e.g., 32-37°C) for 16-20 hours.
5. Data Collection and Calculation
-
After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm.
-
Average the diameters for each concentration.
-
Plot the average zone diameters for the standard solutions against the logarithm of their concentrations.
-
Determine the concentration of the sample solution by interpolating its average zone diameter on the standard curve.
-
Calculate the final potency of the this compound sample by multiplying the determined concentration by the dilution factor and correcting for the initial weight. The potency is typically expressed in µg of this compound per mg of the sample.
Data Presentation: Example Assay Results
Table 3: Example Data for Zones of Inhibition
| Concentration (µg/mL) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Average Diameter (mm) |
| S1 (6.4) | 16.2 | 16.5 | 16.3 | 16.3 |
| S2 (8.0) | 17.5 | 17.8 | 17.6 | 17.6 |
| S3 (10.0) | 18.9 | 19.1 | 19.0 | 19.0 |
| S4 (12.5) | 20.2 | 20.0 | 20.1 | 20.1 |
| S5 (15.6) | 21.3 | 21.5 | 21.4 | 21.4 |
| U3 (Sample) | 19.2 | 18.9 | 19.1 | 19.1 |
Workflow Diagram
Caption: Workflow for the this compound cylinder-plate potency assay.
Part 2: Purity Assessment
It is crucial to understand that microbiological assays primarily measure biological potency, not chemical purity in the sense of identifying and quantifying related substances or impurities. Purity, especially the profile of related substances, is accurately determined by chemical methods like HPLC. Pharmacopeial monographs for this compound list known impurities, such as sisomicin (B1680986) (Impurity A) and 1-N-ethylgaramine (Impurity B), which are typically controlled within specified limits using chromatography.
However, the microbiological potency assay provides an indirect measure of "active purity." A lower-than-expected potency result can indicate:
-
The presence of inactive or less active related substances.
-
Degradation of the this compound API.
-
The presence of impurities that may interfere with the antibiotic's activity.
Therefore, while not a direct purity test, a potency assay is a critical quality control check. If a sample shows full potency, it suggests that the amount of active this compound is as expected, and any impurities present are not significantly impacting its biological function at a detectable level. For direct quantification of impurities, a validated HPLC method is required.
Data Presentation: Purity Specifications
Table 4: Typical Acceptance Criteria for this compound Purity (by HPLC)
| Impurity | Acceptance Criterion | Method |
| Sisomicin (Impurity A) | Not more than 1.0% | HPLC |
| 1-N-ethylgaramine (Impurity B) | Not more than 1.0% | HPLC |
| Any Unspecified Impurity | Not more than 0.5% | HPLC |
| Total Impurities | Not more than 2.0% | HPLC |
Logical Relationship Diagram
Caption: Relationship between chemical purity and biological potency testing.
Conclusion
The microbiological assay is an indispensable tool for determining the biological potency of this compound, complementing chemical purity tests like HPLC. The cylinder-plate method provides a reliable and standardized protocol for quantifying the antibiotic's activity by measuring its inhibitory effect on a susceptible microorganism. While HPLC is the method of choice for impurity profiling, the potency assay serves as a crucial final check to ensure that the product possesses the expected biological function, which is fundamental to its clinical effectiveness. Following these detailed protocols will enable researchers and quality control professionals to accurately assess the quality of this compound sulfate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Netilmicin Concentration for In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Netilmicin concentration to minimize cytotoxicity in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?
A1: While this compound is designed to target bacterial ribosomes, at high concentrations it can affect mammalian cells.[1] The primary mechanisms of cytotoxicity involve the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress.[2] This can subsequently trigger downstream signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and caspases, ultimately leading to apoptosis or programmed cell death.[2]
Q2: Which mammalian cell lines are particularly sensitive to this compound?
A2: Cells of the kidney and inner ear are known to be particularly susceptible to aminoglycoside toxicity. Therefore, cell lines derived from these tissues, such as human kidney proximal tubule cells (e.g., HK-2) and cochlear hair cells, are expected to be more sensitive to this compound.[3][4]
Q3: What is a typical starting concentration range for this compound in in vitro cytotoxicity assays?
A3: The optimal concentration of this compound is highly cell-type dependent. For sensitive cell lines like inner ear explants, morphological changes have been observed at concentrations of 100 µg/mL and higher after a 5-day exposure, while concentrations of 1 and 10 µg/mL showed no significant damage. For initial range-finding experiments, it is advisable to test a broad range of concentrations (e.g., 1, 10, 50, 100, 250, 500, and 1000 µg/mL) to determine the cytotoxic profile for your specific cell line.
Q4: How long should I expose my cells to this compound to observe cytotoxic effects?
A4: The duration of exposure is a critical factor. Cytotoxic effects can be observed at different time points depending on the concentration and cell type. Typical incubation times for cytotoxicity assays range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for your study.
Data Presentation: this compound and Aminoglycoside Cytotoxicity
The following tables summarize available data on the cytotoxic concentrations of this compound and other aminoglycosides in relevant in vitro models. It is important to note that direct IC50 values for this compound across a wide range of mammalian cell lines are not extensively published. The data below is compiled from various studies and should be used as a guideline for experimental design.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Type/Model | Concentration | Exposure Time | Observed Effect |
| Fetal Mouse Inner Ear Explants | 1 - 10 µg/mL | 5 days | No significant morphological damage to hair cells. |
| Fetal Mouse Inner Ear Explants | 100 - 1000 µg/mL | 5 days | Morphological changes in various epithelia, indicating general toxicity. |
Table 2: Comparative In Vitro Cytotoxicity of Aminoglycosides
| Aminoglycoside | Cell Line | IC50 | Exposure Time |
| Gentamicin | HK-2 (Human Kidney) | 22.3 mM | 24 hours |
| Neomycin | Mouse Cochlear Explants (OHCs & IHCs) | ~250 µM | 24 hours |
Note: This data is provided for comparative purposes to aid in the design of experiments with this compound, a related aminoglycoside.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results Between Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between plating each set of wells to prevent cell settling.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
-
Issue 2: Lower-Than-Expected Cytotoxicity Observed
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: The effective concentration is cell-line dependent. Perform a dose-response experiment with a wider range of concentrations to determine the appropriate range for your specific cells.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects may take longer to manifest. Extend the incubation period (e.g., to 48 or 72 hours).
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Confirm the sensitivity of your cell line to a known cytotoxic agent as a positive control.
-
Issue 3: High Background Signal in the Assay
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cultures for microbial contamination. Use aseptic techniques and consider testing for mycoplasma.
-
-
Possible Cause: Interference from media components.
-
Solution: Phenol (B47542) red in culture media can interfere with absorbance readings in some colorimetric assays. Consider using phenol red-free media for the assay. Serum can also contribute to background; if possible, reduce the serum concentration during the assay.
-
-
Possible Cause: this compound interferes with the assay reagent.
-
Solution: Run a control with this compound in cell-free media to check for any direct chemical interaction with your assay reagent.
-
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay in HK-2 Cells
This protocol outlines a method to assess the cytotoxicity of this compound on the human kidney proximal tubule cell line, HK-2, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
HK-2 cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, L-glutamine, and antibiotics)
-
This compound stock solution
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HK-2 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells in medium containing the vehicle (e.g., sterile water or PBS) as the untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (which represent 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
References
- 1. Aspects on the ototoxic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Citicoline Protects Auditory Hair Cells Against Neomycin-Induced Damage [frontiersin.org]
- 3. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of aminoglycoside antibiotics on cellular functions of kidney epithelial cell line (LLC-PK1): a model system for aminoglycoside nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Netilmicin Resistance in Pseudomonas aeruginosa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Netilmicin resistance in Pseudomonas aeruginosa strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in P. aeruginosa?
A1: The most common mechanism of resistance to this compound and other aminoglycosides in P. aeruginosa is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded by genes on mobile genetic elements like plasmids, can inactivate the drug through acetylation, phosphorylation, or adenylation. Additionally, overexpression of efflux pumps, such as the MexXY-OprM system, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration. Mutations in the ribosomal target site are a less frequent cause of resistance.
Q2: My P. aeruginosa strain shows resistance to this compound. What are the first steps to overcome this?
A2: The initial and most promising strategy is to investigate combination therapy. This compound often exhibits synergistic or additive effects when combined with other classes of antibiotics, particularly β-lactams (e.g., ceftazidime, piperacillin/tazobactam). This is because β-lactams can increase the permeability of the bacterial cell wall, facilitating the uptake of this compound. Performing a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index is the standard method to quantify the degree of synergy.
Q3: How can I determine if my resistant strain possesses known aminoglycoside resistance genes?
A3: Molecular methods such as Polymerase Chain Reaction (PCR) are highly effective for detecting the presence of specific AME genes. Genes such as aac(6')-I (aminoglycoside acetyltransferase) and ant(2'')-I (aminoglycoside nucleotidyltransferase) are commonly associated with aminoglycoside resistance in P. aeruginosa. Using specific primers for these genes, you can quickly screen your isolates.
Q4: What are two-component regulatory systems, and how do they relate to this compound resistance?
A4: Two-component systems (TCS) are signaling pathways that allow bacteria to sense and respond to environmental stimuli, including the presence of antibiotics. In P. aeruginosa, the AmgRS and ParRS systems are implicated in aminoglycoside resistance.[1] Environmental stress or certain mutations can activate these systems, leading to the upregulation of resistance mechanisms, such as the MexXY-OprM efflux pump, which contributes to reduced susceptibility to aminoglycosides.[1][2]
Troubleshooting Guides
Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values across replicates | - Inoculum density variation.- Pipetting errors during serial dilutions.- Contamination of the culture. | - Standardize inoculum to a 0.5 McFarland standard.- Use calibrated pipettes and fresh tips for each dilution.- Streak culture for purity before starting the assay. |
| Skipped wells (growth in higher concentration wells, no growth in lower concentration wells) | - Well-to-well contamination during inoculation.- Inaccurate drug concentrations in prepared wells. | - Be careful during inoculation to avoid splashing.- Prepare fresh antibiotic stock solutions and verify dilution calculations. |
| "Trailing" endpoints (reduced but persistent growth across a wide range of concentrations) | - This can be an intrinsic characteristic of some strains, making visual determination of the MIC difficult. | - Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control.- Use a spectrophotometer to determine the MIC at 50% or 90% growth inhibition (MIC50 or MIC90). |
| No growth in the positive control well | - Inoculum was not viable.- No inoculum was added. | - Use a fresh, actively growing culture.- Repeat the assay, ensuring all wells are inoculated correctly. |
| MIC values for Quality Control (QC) strains are out of range | - Issue with the testing medium (e.g., incorrect cation concentration).- Degradation of antibiotic stock.- Procedural error. | - Ensure Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used.- Prepare fresh antibiotic stocks.- Review the entire protocol with the QC strain (P. aeruginosa ATCC® 27853™). |
Troubleshooting Checkerboard Synergy Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| FIC index indicates antagonism (>4.0) | - True antagonism between the compounds.- Experimental error leading to inaccurate MIC determination for one or both drugs. | - Repeat the assay to confirm the result.- Ensure the individual MICs of each drug alone are accurately determined on the same plate as the combination. |
| No clear "corner" of inhibition | - The concentration ranges tested may be too high or too low for one or both drugs. | - Adjust the dilution series to bracket the expected MICs of both the individual drugs and their synergistic concentrations. |
| Results are not reproducible | - Same as for MIC assays (inoculum, pipetting, contamination). | - Adhere strictly to standardized protocols for inoculum preparation and plate setup. |
| Difficulty interpreting the FIC index | - The cutoff values for synergy (≤0.5), additivity/indifference (>0.5 to 4.0), and antagonism (>4.0) are conventions. Borderline values can be ambiguous. | - Consider the result in conjunction with other methods, such as time-kill assays, for a more comprehensive understanding of the interaction. |
Data Presentation: Synergy of this compound in Combination Therapy
The following table summarizes the in vitro activity of this compound (NET) and Piperacillin/Tazobactam (TZP) alone and in combination against metallo-β-lactamase (MβL)-producing P. aeruginosa isolates. The data demonstrates a significant synergistic effect.
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound (NET) | 0.5 - 256 | 3 | 32 |
| Piperacillin/Tazobactam (TZP) | 0.5 - 256 | 1.5 | 24 |
Adapted from a study on 30 MβL-producing P. aeruginosa isolates.[3][4]
| Combination | Interaction | Percentage of Isolates |
| NET + TZP | Synergy (FIC ≤ 0.5) | 93.3% |
| Indifference (FIC > 0.5 to 4.0) | 6.7% | |
| Antagonism (FIC > 4.0) | 0% |
Synergy was determined by the Etest/agar dilution method.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Aminoglycoside Resistance
The following diagrams illustrate key regulatory pathways involved in acquired resistance to aminoglycosides in P. aeruginosa.
Caption: The AmgRS two-component system senses envelope stress and upregulates resistance genes.
Caption: The ParRS system can upregulate the MexXY-OprM efflux pump, leading to resistance.
Experimental Workflows
The following workflows outline key experimental procedures for investigating this compound resistance.
References
- 1. Mutational Activation of the AmgRS Two-Component System in Aminoglycoside-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aminoglycoside resistance-promoting AmgRS envelope stress-responsive two-component system in Pseudomonas aeruginosa is zinc-activated and protects cells from zinc-promoted membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrpub.org [hrpub.org]
- 4. researchgate.net [researchgate.net]
Improving the solubility of Netilmicin for experimental assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address challenges related to the solubility of Netilmicin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what form is it typically supplied?
A1: this compound is a semisynthetic, water-soluble aminoglycoside antibiotic.[1][2][3] It is primarily active against Gram-negative bacteria and some Gram-positive bacteria.[2][4] For laboratory use, it is commonly supplied as this compound sulfate (B86663) salt in a powder form.
Q2: What is the best solvent for dissolving this compound?
A2: The recommended solvent for this compound, particularly this compound sulfate, is water. It is highly soluble in aqueous solutions. Conversely, it is generally reported as insoluble or poorly soluble in organic solvents like DMSO and ethanol.
Q3: I've seen conflicting data on this compound's solubility in water. What concentration can I expect to achieve?
A3: Reported solubility values for this compound sulfate in water vary, with figures ranging from 10 mg/mL to over 100 mg/mL. This variability can be attributed to the specific salt form, purity, and the temperature and pH of the water. For most in vitro assays, achieving a working concentration is readily accomplished in water.
Q4: Can I use DMSO to dissolve this compound?
A4: It is generally not recommended to use DMSO as a primary solvent for this compound sulfate, as most sources indicate it is insoluble. Some reports suggest that moisture-absorbing DMSO can further decrease solubility and that fresh DMSO is essential if attempted. Given its high aqueous solubility, water is the superior and recommended solvent.
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve the this compound sulfate powder in sterile, purified water (e.g., water for injection or cell culture grade water) to your desired concentration. It is advisable to filter-sterilize the final stock solution using a 0.22 μm filter before use in cell-based assays to ensure sterility.
Q6: How should I store my this compound stock solution?
A6: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to preserve potency. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to a loss of potency. Once an aliquot is thawed, it should be used promptly and any remainder discarded.
Data Presentation
This compound Sulfate Solubility Data
| Solvent | Reported Solubility (mg/mL) | Reference(s) | Notes |
| Water | 10 - 288 | Highly soluble; recommended solvent. | |
| DMSO | < 1 (Insoluble) | Not recommended. Moisture can reduce solubility further. | |
| Ethanol | < 1 (Insoluble) | Not recommended. |
Experimental Protocols
Protocol for Preparation of a 50 mg/mL this compound Sulfate Aqueous Stock Solution
-
Preparation: Bring the this compound sulfate powder vial to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of this compound sulfate powder in a sterile container.
-
Dissolution: Add the required volume of sterile, cell-culture grade water to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of water to 50 mg of powder.
-
Mixing: Gently vortex or sonicate the solution to ensure the powder is completely dissolved. A clear solution should be obtained.
-
Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 μm syringe filter into a sterile, nuclease-free tube.
-
Aliquoting and Storage: Dispense the sterilized stock solution into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C for long-term use.
Mandatory Visualization
Caption: Workflow for Preparing this compound Stock Solution.
Caption: this compound's Mechanism of Action.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Media After Adding this compound Stock | High Final Concentration: The concentration of this compound in the media exceeds its solubility limit under specific media conditions. | - Decrease the final working concentration of this compound.- Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Temperature Shift: Adding a cold stock solution to warmer media or vice versa can cause components to precipitate. | - Always use pre-warmed (37°C) cell culture media for making dilutions.- Ensure your this compound stock is at room temperature before adding it to the media. | |
| Interaction with Media Components: this compound may interact with salts (e.g., calcium, magnesium) or other components in the media, forming insoluble complexes. | - Add the this compound stock solution to the media slowly while gently vortexing or swirling to ensure rapid and even distribution.- If possible, test the solubility in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. | |
| pH Shift: The addition of the this compound solution might alter the pH of the culture medium, causing precipitation of media components. | - Check the pH of the final working solution. For some formulations, a pH range of 5.3-5.7 is optimal. If necessary, adjust the pH of your stock solution or the final medium. | |
| Cloudiness or Turbidity in the this compound Stock Solution | Incomplete Dissolution: The powder has not fully dissolved in the water. | - Continue to vortex or sonicate the solution until it becomes clear. Warming the solution slightly (to 37°C) may aid dissolution. |
| Contamination: Bacterial or fungal contamination can cause the solution to appear cloudy. | - Discard the solution and prepare a fresh stock using sterile technique. Always use a 0.22 μm filter for sterilization after dissolution. | |
| Loss of Antibiotic Activity in Assays | Improper Storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can degrade the antibiotic. | - Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Ensure storage at a stable -20°C or -80°C. |
| Degradation in Media: The compound may not be stable in the cell culture media over the duration of the experiment. | - Prepare fresh working solutions of this compound in media for each experiment. Avoid storing diluted solutions for extended periods. |
References
How to prevent Netilmicin degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Netilmicin during sample preparation. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: this compound, a semi-synthetic aminoglycoside antibiotic, is susceptible to degradation from several factors. The most critical are:
-
Temperature: Elevated temperatures accelerate chemical degradation.
-
Light: this compound is photosensitive, and exposure to light can lead to degradation.[1]
-
pH: As an aminoglycoside, this compound's stability is pH-dependent. Extreme pH values, especially acidic conditions, can be detrimental.
-
Enzymatic Activity: In biological matrices, bacterial enzymes, if present due to contamination, can inactivate this compound through modifications like acetylation, phosphorylation, or adenylation.[2]
Q2: What are the optimal storage conditions for this compound samples (e.g., plasma, serum)?
A2: To ensure the stability of this compound in biological samples, it is recommended to:
-
Short-term storage: Store samples at 2-8°C for up to 24-48 hours.
-
Long-term storage: For storage longer than 48 hours, freezing at -20°C or, ideally, -80°C is recommended to minimize chemical and enzymatic degradation. A review on antibiotic stability suggests that for some aminoglycosides, storage at -20°C for up to 7 days is acceptable, while longer-term storage should be at -80°C.[3]
-
Protection from light: Always store samples in amber-colored tubes or wrapped in aluminum foil to protect them from light.[1]
Q3: How does pH affect this compound stability, and what pH should I maintain during sample preparation?
A3: The activity of aminoglycosides like this compound can be significantly reduced in acidic conditions. While specific degradation pathways related to pH for this compound are not extensively detailed in the provided search results, it is a known characteristic of this class of antibiotics. It is advisable to maintain the pH of the sample and any buffers used during extraction within a neutral to slightly alkaline range (pH 7-8) to ensure stability.
Q4: Are there any specific enzymes I should be concerned about, and how can I inhibit them?
A4: The primary enzymatic threat to this compound in a research setting would come from bacterial contamination of the sample. Bacteria resistant to aminoglycosides can produce enzymes that modify and inactivate the antibiotic.[2] To mitigate this:
-
Aseptic Technique: Use sterile techniques during sample collection and handling to prevent bacterial contamination.
-
Immediate Processing or Freezing: Process samples immediately after collection or freeze them promptly to inhibit bacterial growth and enzymatic activity.
-
Enzyme Inhibitors: While not a standard practice for routine sample preparation, in specific research contexts where enzymatic degradation is suspected, broad-spectrum enzyme inhibitors could be considered, though their compatibility with the analytical method would need to be validated.
Q5: I'm observing poor peak shape and low recovery in my HPLC analysis of this compound. What could be the cause and how can I troubleshoot this?
A5: Poor chromatography for this compound is a common issue due to its polar nature and lack of a strong UV chromophore. Here are some troubleshooting tips:
-
Low Recovery:
-
Incomplete Protein Precipitation: Ensure complete protein removal. Using cold acetonitrile (B52724) and vortexing thoroughly can improve precipitation.
-
Adsorption: this compound can adsorb to glass and plastic surfaces. Using low-adsorption tubes and minimizing sample transfer steps can help. Adsorption to hemofiltration filters has been observed, suggesting it can bind to certain materials.
-
Degradation: Review your sample handling and storage procedures to ensure you are minimizing exposure to light and elevated temperatures.
-
-
Poor Peak Shape (Tailing or Broadening):
-
Secondary Interactions: this compound's amino groups can interact with free silanols on silica-based HPLC columns, leading to peak tailing.
-
Use of Ion-Pairing Agents: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) into the mobile phase can improve peak shape.
-
Column Choice: Consider using a column with end-capping or a polymer-based column to minimize silanol (B1196071) interactions.
-
-
Inappropriate Mobile Phase pH: Ensure the mobile phase pH is optimal for the column and the analyte.
-
Sample Solvent: Whenever possible, dissolve the final extract in the initial mobile phase to avoid peak distortion.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response | 1. This compound degradation during storage or processing. 2. Incomplete extraction from the sample matrix. 3. Adsorption to labware. | 1. Review storage conditions (temperature, light protection). Process samples on ice. 2. Optimize protein precipitation or solid-phase extraction (SPE) protocol. 3. Use polypropylene (B1209903) or low-adsorption microcentrifuge tubes. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with the stationary phase. 2. Column overload. | 1. Add an ion-pairing reagent (e.g., 0.1% TFA) to the mobile phase. Use an end-capped column or a polymer-based column. 2. Reduce the injection volume or dilute the sample. |
| Ghost Peaks | 1. Carryover from a previous injection. | 1. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Baseline Noise or Drift | 1. Mobile phase instability or contamination. 2. Detector lamp aging (for UV detectors). | 1. Prepare fresh mobile phase daily. Filter and degas the mobile phase. 2. Check the detector lamp's usage hours and replace if necessary. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Prepare mobile phase accurately and use a gradient proportioning valve that is functioning correctly. |
Quantitative Data on this compound Stability
The following table summarizes available data on the stability of this compound under various conditions.
| Matrix/Solvent | Concentration | Storage Condition | Storage Duration | Stability (% Remaining) | Reference |
| Polypropylene Syringe | 10 mg/mL & 100 mg/mL | 7°C | 90 days | Stable | |
| Polypropylene Syringe | 10 mg/mL & 100 mg/mL | 25°C / 60% RH | 30 days | Stable | |
| Polypropylene Syringe | 10 mg/mL | Room Temperature (in light) | 9 days | Stable |
Note: "Stable" indicates that the drug concentration remained within acceptable limits as defined in the study.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound sulfate (B86663) reference standard.
-
Dissolve in a 10 mL volumetric flask using HPLC-grade water.
-
Vortex until fully dissolved.
-
Store the stock solution in an amber vial at 2-8°C for up to one week or at -20°C for longer-term storage.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with water or the initial mobile phase to the desired concentrations for calibration standards and quality controls.
-
Prepare fresh working solutions daily.
-
Protocol 2: Sample Preparation from Plasma/Serum via Protein Precipitation
-
Sample Thawing:
-
Thaw frozen plasma/serum samples on ice or at room temperature.
-
-
Protein Precipitation:
-
Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
-
Evaporation (Optional, for concentration):
-
If higher sensitivity is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Vortex the final sample and transfer it to an HPLC vial for analysis.
-
Visualizations
Caption: Key factors contributing to the degradation of this compound during sample handling and preparation.
Caption: Recommended workflow for this compound sample preparation from biological matrices using protein precipitation.
References
Addressing variability in Netilmicin minimum inhibitory concentration (MIC) assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netilmicin minimum inhibitory concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound MIC results?
A1: Several factors can significantly impact the variability of this compound MIC assays. The most critical include the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the growth medium, the size of the bacterial inoculum, and the incubation time.[1][2][3] Adherence to standardized protocols from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility.[4][5]
Q2: How does cation concentration affect this compound MIC values?
A2: Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), have a marked effect on the activity of aminoglycosides like this compound, especially when testing Pseudomonas aeruginosa. Increased cation concentrations in the test medium can lead to higher MIC values. It is essential to use Mueller-Hinton medium with a standardized and controlled concentration of these cations.
Q3: What is the acceptable inoculum size for a this compound MIC assay?
A3: The standardized inoculum size for broth microdilution methods is typically 5 x 10⁵ CFU/mL. Deviations from this concentration can lead to what is known as the "inoculum effect," where a higher inoculum size results in an elevated MIC value.
Q4: What are the recommended incubation conditions?
A4: For most standard bacteria, MIC assays should be incubated at 35 ± 1°C for 18-24 hours under aerobic conditions. It is important to ensure a consistent and appropriate incubation environment for reliable results.
Q5: How do I interpret results when there are trailing endpoints or pinpoint growth?
A5: For bactericidal drugs like this compound, the MIC should be read as the lowest concentration that shows complete inhibition of visible growth. Faint hazes, microcolonies, or isolated colonies within the inhibition zone should be carefully examined. For some bacteriostatic agents, pinpoint growth at the bottom of a well in broth microdilution may be disregarded, but for aminoglycosides, clear endpoints are expected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High MIC variability between experiments | Inconsistent cation concentration in Mueller-Hinton medium. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (B569324) (CAMHA) from a reputable commercial supplier. Verify the cation concentration if preparing in-house. |
| Variation in inoculum density. | Standardize your inoculum preparation procedure to achieve a final concentration of 5 x 10⁵ CFU/mL. Use a spectrophotometer or McFarland standards to verify turbidity. | |
| Inconsistent incubation time or temperature. | Ensure incubators are properly calibrated and maintain a consistent temperature of 35 ± 1°C. Read results at a consistent time point within the 18-24 hour window. | |
| Consistently high or low MICs for Quality Control (QC) strains | Improper storage of this compound stock solutions or strips. | Store this compound according to the manufacturer's instructions, typically frozen at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Contamination or mutation of QC strains. | Use fresh, sub-cultured QC strains from a reputable source (e.g., ATCC). Follow proper storage and handling procedures for stock cultures. | |
| Incorrect preparation of antibiotic dilutions. | Ensure accurate weighing and dissolving of the this compound powder. Use calibrated pipettes and sterile diluents. | |
| Discrepancies between broth dilution and agar-based methods (e.g., E-test) | Inherent differences in methodologies. | While correlation is generally good, some discrepancies can occur. Broth microdilution is the reference method recommended by both EUCAST and CLSI for many bacteria. |
| Improper application or reading of gradient strips. | Ensure the agar surface is dry before applying the strip and that the strip adheres firmly. Read the MIC at the point where the ellipse of inhibition intersects the strip. |
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI and EUCAST guidelines)
-
Preparation of this compound Stock Solution:
-
Accurately weigh a certified standard powder of this compound.
-
Dissolve in a suitable sterile solvent (e.g., water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.
-
Aliquot and store at -20°C or below.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth, no bacteria).
-
Incubate at 35 ± 1°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Quality Control (QC)
-
Perform QC testing with each batch of MIC assays using reference strains with known this compound MIC ranges (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213).
-
The obtained MIC values for the QC strains should fall within the acceptable ranges published by CLSI or EUCAST.
Quantitative Data Summary
Table 1: Impact of Inoculum Size on MICs of Various Antibiotics
| Organism | Antibiotic | Inoculum Size (CFU/mL) | Fold Increase in MIC | Reference |
| Lactic Acid Bacteria | Multiple | 3 x 10⁴ to 3 x 10⁵ | 1-2 | |
| P. aeruginosa | Amikacin | 5 x 10⁵ to 5 x 10⁶ | 2 | |
| P. aeruginosa | Piperacillin | 5 x 10⁶ to 5 x 10⁷ | >4 | |
| Cefepime-resistant strains | Cefepime | 1 x 10⁶ to 2 x 10⁶ | ~3 |
Table 2: CLSI and EUCAST Quality Control Ranges for this compound
| Quality Control Strain | MIC Range (µg/mL) - CLSI | MIC Range (µg/mL) - EUCAST |
| Escherichia coli ATCC 25922 | 0.25 - 1 | 0.12 - 1 |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 4 | 0.5 - 4 |
| Staphylococcus aureus ATCC 29213 | 0.12 - 0.5 | 0.06 - 0.5 |
| Enterococcus faecalis ATCC 29212 | 8 - 32 | 4 - 32 |
Note: QC ranges are subject to change and users should always refer to the latest CLSI M100 or EUCAST QC documents.
Visualizations
Caption: Standard workflow for a this compound MIC assay.
Caption: Key factors contributing to this compound MIC variability.
References
- 1. This compound disk susceptibility tests: effect of cations on the MIC correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of medium composition on bacterial susceptibility testing to gentamicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
Technical Support Center: Optimization of Liquid Chromatography Methods for Netilmicin Analysis
Welcome to the technical support center for the optimization of liquid chromatography (LC) methods for Netilmicin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges encountered during the analysis of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the liquid chromatography analysis of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common issue in HPLC analysis and can significantly affect the accuracy and precision of quantification.
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column packing.[1] | - Use a base-deactivated column or an end-capped column.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[2]- Operate at a lower pH to ensure this compound is fully protonated.- Consider a polymer-based or pentafluorophenyl (PFP) column.[3] |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Column collapse or void formation.[1] | - Operate within the column's recommended pH and temperature ranges.- Replace the column if a void is suspected. | |
| Split Peaks | Partially blocked column frit.[4] | - Filter all samples and mobile phases before use.- Reverse flush the column (if recommended by the manufacturer).- Replace the column frit or the entire column. |
| Injector issues. | - Inspect and clean the injector port and syringe. | |
| Co-elution with an interfering peak. | - Optimize the mobile phase composition or gradient to improve separation. |
Problem: Inconsistent or Shifting Retention Times
Retention time variability can lead to misidentification of peaks and inaccurate quantification.
| Symptom | Potential Cause | Suggested Solution |
| Gradual Shift in Retention Time | Column aging or contamination. | - Implement a regular column cleaning and regeneration protocol.- Replace the column if performance does not improve. |
| Changes in mobile phase composition due to evaporation of the more volatile component. | - Prepare fresh mobile phase daily and keep the reservoir capped. | |
| Sudden or Drastic Shift in Retention Time | Incorrect mobile phase preparation. | - Carefully re-prepare the mobile phase, ensuring accurate measurements and pH adjustment. |
| Leak in the system. | - Inspect all fittings and connections for leaks. | |
| Change in flow rate. | - Check the pump for proper operation and ensure there are no air bubbles in the system. | |
| Change in column temperature. | - Use a column oven to maintain a consistent temperature. |
Problem: Low Detector Response or Poor Sensitivity
This compound's lack of a strong UV chromophore presents a significant challenge for detection.
| Symptom | Potential Cause | Suggested Solution |
| Low Signal with UV Detection | This compound has a weak UV chromophore. | - Use a low wavelength for detection (e.g., 205-210 nm).- Consider derivatization (pre- or post-column) with a UV-absorbing or fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride. |
| Inappropriate detector settings. | - Optimize detector parameters such as wavelength, bandwidth, and response time. | |
| General Low Sensitivity | Suboptimal mobile phase for the chosen detector. | - For Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), use volatile mobile phase components. |
| Sample degradation. | - Ensure proper sample handling and storage. Prepare fresh standards and samples. | |
| Detector malfunction. | - Check the detector lamp (for UV) or other detector components for performance and lifetime. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound analysis challenging by reversed-phase HPLC?
A1: this compound presents several challenges for RP-HPLC analysis due to its physicochemical properties:
-
High Polarity: this compound is highly polar and water-soluble, making it difficult to retain on traditional C8 or C18 columns.
-
Weak UV Chromophore: It lacks a significant UV-absorbing chromophore, leading to low sensitivity with UV detection.
-
Insolubility in Organic Solvents: Its low solubility in many organic solvents limits the proportion of organic modifier that can be used in the mobile phase.
Q2: What are the alternative detection methods for this compound analysis without derivatization?
A2: Several detection methods can be used for the direct analysis of this compound:
-
Charged Aerosol Detection (CAD): This is a sensitive technique that can detect any non-volatile analyte and is not dependent on chromophores.
-
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile compounds.
-
Pulsed Electrochemical Detection (PED): This method is highly sensitive for aminoglycosides like this compound.
-
Mass Spectrometry (MS): LC-MS/MS offers high sensitivity and selectivity for this compound analysis and can be performed without derivatization or ion-pairing agents.
Q3: What type of column is recommended for this compound analysis?
A3: Due to this compound's high polarity, conventional C18 columns may not provide adequate retention. The following column types have been successfully used:
-
Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through pi-pi interactions and are effective for retaining polar compounds like this compound.
-
Polymer-based Columns: Columns with a styrene-divinylbenzene copolymer stationary phase can be used.
-
Standard C18 Columns with Ion-Pairing Agents: A C18 column can be used with an ion-pairing agent in the mobile phase to enhance the retention of this compound.
Q4: How can I improve the retention of this compound on a reversed-phase column?
A4: To improve retention, you can:
-
Use Ion-Pairing Agents: Add ion-pairing agents like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) to the mobile phase. These agents pair with the ionized this compound molecules, increasing their hydrophobicity and retention on the stationary phase.
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, thereby affecting retention.
-
Use a Highly Aqueous Mobile Phase: Employing a mobile phase with a high percentage of water can increase the retention of polar analytes. However, be mindful of potential stationary phase collapse with some C18 columns.
Q5: What are the critical parameters to consider during method validation for this compound analysis?
A5: According to ICH guidelines, the following parameters are crucial for validating an LC method for this compound:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Comparison of Liquid Chromatography Methods for this compound Analysis
| Parameter | Method 1 (RP-HPLC with CAD) | Method 2 (RP-HPLC with UV) | Method 3 (RP-LC with PED) | Method 4 (RP-HPLC with ELSD) |
| Column | Restek Allure PFP (100 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) | Zorbax SB C-18 (250 x 4.6 mm, 5 µm) | Agilent SB-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% PFPA in Water:Acetonitrile (96:4) | Methanol (B129727):Water (45:55 v/v) | 20 g/L Sodium Sulfate (B86663), 0.3 g/L Sodium Octanesulfonate, 20 mL/L THF, 50 mL/L 0.2 M Phosphate Buffer pH 3.0 | 0.05 mol/L TFA in Water:Acetone (90:10) |
| Mobile Phase B | 1% TFA in Water:Acetonitrile (96:4) | - | - | - |
| Flow Rate | Gradient | 0.8 mL/min | Isocratic | Isocratic |
| Detection | Charged Aerosol Detector (CAD) | UV at 260 nm | Pulsed Electrochemical Detection (PED) | Evaporative Light Scattering Detector (ELSD) |
| Linearity Range | 0.0025 - 0.5 mg/mL | 24 - 120 µg/mL | Not Specified | 28 - 870 mg/L |
| LOD | 0.0025 mg/mL | Not Specified | Not Specified | 5.6 mg/L |
| LOQ | 0.005 mg/mL | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD) for this compound and Related Substances
-
Chromatographic System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and a charged aerosol detector.
-
Column: Restek Allure Pentafluorophenyl (PFP), 100 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Mix 0.1 mL of pentafluoropropionic acid (PFPA) with 96 mL of water and 4 mL of acetonitrile.
-
Mobile Phase B: Mix 1 mL of trifluoroacetic acid (TFA) with 96 mL of water and 4 mL of acetonitrile.
-
Gradient Program:
-
0-15 min: 100% A
-
15-30 min: Linear gradient to 100% B
-
30-35 min: 100% B
-
35-36 min: Linear gradient to 100% A
-
36-45 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Tube Temperature: 50°C
-
Gas Pressure: 60 psi
-
-
Sample Preparation: Dissolve the this compound sulfate sample in water to a final concentration of 0.25 mg/mL.
Protocol 2: RP-HPLC with UV Detection for this compound
-
Chromatographic System: An HPLC system with an isocratic pump, autosampler, and UV-Vis detector.
-
Column: Symmetry C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Methanol and Water (45:55 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Run Time: 6 minutes.
-
Sample Preparation: Prepare stock solutions of this compound in methanol. Further dilutions are made with methanol to achieve the desired concentration range (e.g., 24-120 µg/mL).
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in this compound analysis.
Caption: Logical flow for selecting an appropriate LC method for this compound analysis.
References
Technical Support Center: Mitigating Divalent Cation Effects on Netilmicin In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vitro activity of Netilmicin due to the presence of divalent cations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against my bacterial isolates, especially Pseudomonas aeruginosa?
A1: Increased this compound MICs are often due to the presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in your in vitro test medium.[1][2][3] These cations are known to antagonize the activity of aminoglycoside antibiotics like this compound. The effect is particularly pronounced for Pseudomonas aeruginosa.[3][4]
Q2: How do divalent cations interfere with this compound's activity?
A2: Divalent cations interfere with the uptake of this compound into the bacterial cell. The initial step of aminoglycoside entry involves the displacement of Mg²⁺ and Ca²⁺ that stabilize the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. High concentrations of these cations in the medium can competitively inhibit this process, thus reducing the amount of this compound that reaches its ribosomal target.
Q3: What is the recommended testing medium to obtain accurate this compound MIC values?
A3: For antimicrobial susceptibility testing of rapidly growing aerobic bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended. It is crucial to use a medium with a standardized concentration of divalent cations. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for the appropriate concentrations of Ca²⁺ and Mg²⁺.
Q4: Can I use a chelating agent to counteract the effect of divalent cations?
A4: Yes, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be used to mitigate the inhibitory effects of divalent cations. EDTA binds to Ca²⁺ and Mg²⁺, making them unavailable to interfere with this compound's activity. This can result in a significant reduction in the observed MIC values.
Q5: Are there any other factors that can affect this compound's in vitro activity?
A5: Besides divalent cations, the pH of the medium can also influence this compound's activity. This compound is generally more active at an alkaline pH. Acidic conditions can reduce its efficacy.
Troubleshooting Guides
Issue: High and Variable this compound MICs
Table 1: Troubleshooting Guide for Inconsistent this compound MIC Results
| Potential Cause | Recommended Action |
| Inconsistent Divalent Cation Concentration in Media | Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Verify the lot-specific cation concentrations if provided. For maximum consistency, prepare your own CAMHB with precise cation concentrations as detailed in the experimental protocols below. |
| High Divalent Cation Content in Water Source | Use deionized, distilled water for all media and reagent preparations to avoid introducing additional cations. |
| Incorrect pH of the Medium | Verify that the final pH of your Mueller-Hinton Broth is between 7.2 and 7.4 at room temperature. Adjust if necessary, as lower pH can decrease this compound activity. |
| Bacterial Strain-Specific Effects | The inhibitory effect of divalent cations is most pronounced against Pseudomonas aeruginosa. Be aware that different species and even strains may exhibit varying degrees of susceptibility to this effect. |
Data Presentation
Table 2: Effect of Divalent Cations on this compound MICs against Pseudomonas aeruginosa
| Medium | Ca²⁺ (mg/L) | Mg²⁺ (mg/L) | This compound MIC (µg/mL) | Reference |
| Unsupplemented Broth | Low/Variable | Low/Variable | ≤ 4.0 | |
| Broth with Half Cations | ~25 | ~12.5 | ≤ 12.0 | |
| Broth with Full Cations | ~50 | ~25 | ≤ 32.0 |
Table 3: Recommended Cation Concentrations for Mueller-Hinton Broth
| Cation | Recommended Concentration (mg/L) | Reference |
| Calcium (Ca²⁺) | 20 - 25 | |
| Magnesium (Mg²⁺) | 10 - 12.5 |
Experimental Protocols
Protocol 1: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)
This protocol is adapted from CLSI guidelines and relevant literature.
Materials:
-
Mueller-Hinton Broth powder
-
Deionized, distilled water
-
Stock solution of CaCl₂ (e.g., 1.0 g/L)
-
Stock solution of MgCl₂·6H₂O (e.g., 2.0 g/L)
-
Sterile glassware
-
Autoclave
-
pH meter
Procedure:
-
Prepare Mueller-Hinton Broth according to the manufacturer's instructions using deionized, distilled water.
-
Sterilize the broth by autoclaving.
-
Allow the broth to cool to room temperature.
-
Aseptically add the required volumes of the sterile CaCl₂ and MgCl₂·6H₂O stock solutions to achieve the final desired concentrations (e.g., 25 mg/L Ca²⁺ and 12.5 mg/L Mg²⁺).
-
Mix thoroughly.
-
Verify the final pH is between 7.2 and 7.4.
-
The prepared CAMHB is now ready for use in MIC testing.
Protocol 2: Using EDTA to Mitigate Cation Effects in MIC Testing
This protocol provides a general framework for using EDTA as an adjuvant. The optimal EDTA concentration may need to be determined empirically for your specific experimental conditions.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile EDTA solution (e.g., 100 mM)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
Procedure:
-
Perform a preliminary experiment to determine the MIC of EDTA alone for your bacterial strain to ensure the concentration used is not inhibitory. Concentrations of 1-2 mM are often sub-inhibitory for many bacteria.
-
Prepare serial dilutions of this compound in CAMHB in a 96-well plate.
-
Add a fixed, sub-inhibitory concentration of EDTA to each well containing the this compound dilutions. For example, to achieve a final concentration of 1 mM EDTA in a 200 µL final well volume, you would add 2 µL of a 100 mM EDTA stock solution.
-
Inoculate the wells with the standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC of this compound in the presence of EDTA by observing the lowest concentration that inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Divalent cation interference with this compound uptake.
Caption: Workflow for MIC testing with EDTA.
References
- 1. In Vitro Study of this compound Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro study of this compound compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disk susceptibility tests: effect of cations on the MIC correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of cation supplements on activity of this compound against Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Netilmicin-Induced Renal Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies investigating strategies to reduce Netilmicin-induced renal toxicity in animal models.
Troubleshooting Guides
Issue 1: Inconsistent or Insufficient Induction of Nephrotoxicity
Problem: The expected signs of renal toxicity (e.g., elevated serum creatinine (B1669602), BUN) are not observed or are highly variable after this compound administration.
Possible Causes and Solutions:
-
Incorrect Dosage or Administration Route: this compound dosage is critical and species-dependent. Ensure the correct dose and route are being used for your model. Intramuscular (i.m.) and intraperitoneal (i.p.) injections are common.
-
Duration of Treatment: The development of nephrotoxicity is time-dependent. A short duration of treatment may not be sufficient to induce significant renal damage.
-
Animal Strain and Age: Different strains of rats (e.g., Sprague-Dawley, Wistar) may exhibit varying sensitivities to aminoglycoside-induced nephrotoxicity. Age can also be a factor, with older animals potentially being more susceptible.
-
Hydration Status: Dehydration can exacerbate renal toxicity. Ensure all animals have free access to water throughout the experiment.
Recommended Protocols for Inducing this compound Nephrotoxicity:
| Animal Model | Dosage | Route of Administration | Duration | Expected Outcome |
| Rat (Sprague-Dawley) | 30-120 mg/kg/day[1][2] | i.p. or i.m. | 8-15 days[3] | Dose-dependent increases in serum creatinine, BUN, proteinuria, and decreased urine osmolality.[3] |
| Rabbit | 20 mg/kg every 8 hours[4] | i.m. | 5 days | Mild renal failure with a significant reduction in glomerular filtration rate. |
| Rabbit | 7 mg/kg every 12 hours | i.m. | Prolonged treatment | Tubular necrosis, with high interindividual variability. |
Issue 2: High Mortality in the this compound-Treated Group
Problem: A significant number of animals in the this compound-only group are dying before the end of the experimental period.
Possible Causes and Solutions:
-
Excessive Dosage: The administered dose of this compound may be too high for the specific animal model, leading to severe, acute renal failure and death. Consider reducing the dose or performing a dose-response study to find a sublethal toxic dose.
-
Underlying Health Issues: Pre-existing health problems in the animals can increase their susceptibility to drug-induced toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Dehydration: As mentioned previously, dehydration can significantly worsen the toxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key mechanisms of this compound-induced renal toxicity?
A1: this compound, like other aminoglycosides, is primarily toxic to the proximal tubule cells of the kidney. The key mechanisms are:
-
Cellular Uptake: After glomerular filtration, this compound is reabsorbed into the proximal tubule cells via endocytosis, a process mediated by the megalin-cubilin receptor system on the apical membrane.
-
Lysosomal Dysfunction: Once inside the cell, this compound accumulates in lysosomes, leading to their enlargement and the development of myeloid bodies, which are indicative of phospholipidosis. This disrupts normal cellular function.
-
Oxidative Stress: this compound induces the generation of reactive oxygen species (ROS), leading to oxidative stress. This damages cellular components like lipids, proteins, and DNA.
-
Mitochondrial Damage: Oxidative stress and direct effects of the drug can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Apoptosis: The culmination of these insults triggers programmed cell death (apoptosis) in the renal tubular cells, contributing to tubular necrosis and a decline in renal function.
Q2: What are the most common protective strategies being investigated?
A2: The most common strategies aim to counteract the mechanisms of toxicity:
-
Antioxidants: Co-administration of antioxidants like N-acetylcysteine (NAC), vitamin C, or other natural compounds can help mitigate the oxidative stress induced by this compound.
-
Calcium Channel Blockers: Diltiazem (B1670644) has been shown to offer protection, potentially through a glomerular mechanism, although its effect on tubular toxicity may be limited. However, some studies with gentamicin (B1671437) have shown that diltiazem can enhance nephrotoxicity in rats, so careful dose selection is crucial.
-
Fosfomycin: This antibiotic has been shown to reduce the nephrotoxicity of aminoglycosides. Its protective effects may be related to reducing oxidative stress by inhibiting iron release from mitochondria and potentially interfering with aminoglycoside accumulation in lysosomes.
Q3: How should I assess renal function and injury in my animal model?
A3: A comprehensive assessment should include:
-
Biochemical Markers:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): These are standard markers of glomerular filtration rate.
-
Urinary Protein: Increased protein in the urine (proteinuria) is a sign of kidney damage.
-
Urine Osmolality: A decrease in urine concentrating ability is an early sign of tubular dysfunction.
-
Urinary Enzymes: Increased levels of enzymes like N-acetyl-β-D-glucosaminidase (NAG) indicate tubular cell damage.
-
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Levels of these antioxidant enzymes can indicate the cellular response to oxidative stress.
-
-
Histopathology:
-
Kidney tissue should be collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to observe structural changes.
-
Key features of this compound-induced nephrotoxicity include acute tubular necrosis, loss of brush border in proximal tubules, formation of proteinaceous casts, and interstitial inflammation.
-
Q4: Is there a standardized method for scoring histopathological changes?
A4: Yes, several scoring systems exist. The Endothelial, Glomerular, Tubular, and Interstitial (EGTI) scoring system is a comprehensive method for assessing kidney damage in animal models. It evaluates each component of the kidney separately, providing a more detailed analysis than older, more generalized scoring systems.
Experimental Protocols
Protocol 1: Co-administration of Diltiazem in a Rabbit Model
-
Animal Model: New Zealand White Rabbits.
-
Induction of Nephrotoxicity: Administer this compound at a dose of 20 mg/kg every 8 hours via intramuscular (i.m.) injection for 5 days.
-
Protective Strategy: Co-administer Diltiazem at a therapeutic dose of 1 mg/kg every 8 hours (i.m.) for the same 5-day period.
-
Assessment:
-
Monitor glomerular filtration rate (GFR) throughout the study.
-
At the end of the study, collect blood for serum creatinine and BUN analysis.
-
Collect kidneys for histopathological examination.
-
Protocol 2: Co-administration of Fosfomycin in a Rat Model
-
Animal Model: Wistar or Sprague-Dawley Rats.
-
Induction of Nephrotoxicity: Administer an aminoglycoside like gentamicin (as a proxy for this compound in this cited protocol) at 50 mg/kg/day for 8 days.
-
Protective Strategy: Co-administer Fosfomycin at a dose of 500 mg/kg/day for the 8-day period. A lower dose of 100 mg/kg was found to be ineffective, while a higher dose of 1000 mg/kg did not offer additional protection.
-
Assessment:
-
Monitor renal function markers (serum creatinine, BUN).
-
Assess urinary enzyme levels (e.g., alanine (B10760859) aminopeptidase).
-
Perform histopathological analysis of the kidneys to evaluate the degree of proximal tubular cell alterations.
-
Protocol 3: General Antioxidant Co-therapy in a Rat Model
-
Animal Model: Wistar or Sprague-Dawley Rats.
-
Induction of Nephrotoxicity: Administer this compound at a nephrotoxic dose (e.g., 100 mg/kg/day, i.p.) for a specified duration (e.g., 8-10 days).
-
Protective Strategy: Co-administer an antioxidant of choice. For example, N-acetylcysteine (NAC) can be administered at a dose of 150 mg/kg/day (i.p.).
-
Assessment:
-
Measure serum creatinine and BUN.
-
Analyze kidney tissue homogenates for oxidative stress markers:
-
Malondialdehyde (MDA) levels (to assess lipid peroxidation).
-
Activities of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).
-
Glutathione (GSH) levels.
-
-
Conduct histopathological examination of the kidneys.
-
Data Presentation
Table 1: Effect of Protective Agents on Renal Function Markers in this compound-Induced Nephrotoxicity Models
| Treatment Group | Animal Model | Serum Creatinine (mg/dL) | BUN (mg/dL) | Glomerular Filtration Rate (ml/min/kg) |
| Control | Rabbit | - | - | 3.68 ± 0.78 |
| This compound | Rabbit | - | - | 1.78 ± 0.46 |
| This compound + Diltiazem | Rabbit | - | - | 3.39 ± 0.58 |
| Control | Rat | - | - | - |
| Gentamicin (proxy) | Rat | Increased | Increased | Decreased |
| Gentamicin + Fosfomycin | Rat | Reduced increase | Reduced increase | Improved |
Note: Quantitative data for all parameters across all studies is not always available in a directly comparable format. This table provides a template for organizing such data when available.
Table 2: Effect of Protective Agents on Oxidative Stress Markers in this compound-Induced Nephrotoxicity Models
| Treatment Group | Animal Model | Renal MDA Levels | Renal SOD Activity | Renal Catalase Activity |
| Control | Rat | Baseline | Baseline | Baseline |
| Gentamicin (proxy) | Rat | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Gentamicin + Antioxidant | Rat | Significantly Reduced | Significantly Increased | Significantly Increased |
This table illustrates the expected trends based on the literature. Specific values will vary depending on the antioxidant used and the experimental conditions.
Visualizations
References
- 1. Comparative nephrotoxicities of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Nephrotoxicities of this compound and Gentamicin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the nephrotoxicity of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of diltiazem on this compound-induced nephrotoxicity in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Netilmicin Dosage Adjustment in Renal Impairment
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Netilmicin dosage in the presence of renal impairment models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound?
Renal impairment significantly alters the pharmacokinetics of this compound, primarily by reducing its elimination from the body.[1][2] this compound is primarily excreted unchanged by the kidneys through glomerular filtration.[3] Therefore, a decrease in renal function, as indicated by a reduced glomerular filtration rate (GFR) or creatinine (B1669602) clearance (CrCl), leads to a prolonged elimination half-life of the drug.[2][4] This can result in drug accumulation and an increased risk of toxicity, particularly ototoxicity and nephrotoxicity.
The half-life of this compound can increase from approximately 2.2-2.7 hours in individuals with normal renal function to 42 hours or more in patients who are functionally anephric. This extended half-life necessitates adjustments in the dosing regimen to prevent the accumulation of the drug to toxic levels.
Q2: What are the target therapeutic serum concentrations for this compound?
Effective and safe therapy with this compound requires maintaining serum concentrations within a specific therapeutic window. Therapeutic drug monitoring is crucial, especially in patients with renal impairment.
Table 1: Target Therapeutic Serum Concentrations for this compound
| Parameter | Target Concentration Range |
| Peak Level | 5 - 10 mg/L |
| Trough Level | < 2 mg/L (in normal renal function) |
| Trough Level (Advanced Renal Failure) | 2.5 - 5 mg/L |
Note: Peak levels are typically drawn 30-60 minutes after the completion of an intravenous infusion or 60 minutes after an intramuscular injection. Trough levels are drawn just before the next dose.
Q3: How do I adjust the this compound dosage based on creatinine clearance?
Dosage adjustments for this compound in patients with renal impairment are typically based on their creatinine clearance (CrCl), which is an estimate of the glomerular filtration rate. A common approach is to administer a standard loading dose followed by adjusted maintenance doses or extended dosing intervals.
Table 2: Recommended this compound Dosage Adjustments Based on Renal Function
| Creatinine Clearance (mL/min) | Recommended Dosage Adjustment |
| > 80 (Normal Renal Function) | Standard dose every 8-12 hours. |
| 50 - 80 | 50-90% of the usual dose every 8-12 hours or the full dose every 12-24 hours. |
| 20 - 50 | Administer the usual dose every 24 hours. |
| 10 - 20 | Administer the usual dose every 24-48 hours. |
| < 10 | 2 mg/kg once daily. |
Note: These are general recommendations. Individual patient factors and therapeutic drug monitoring should guide final dosage decisions.
Troubleshooting Guides
Problem: Unexpectedly high trough concentrations of this compound are observed.
Possible Causes:
-
Overestimation of renal function: The patient's actual renal function may be lower than estimated.
-
Incorrect dosage calculation: Errors in calculating the maintenance dose or dosing interval.
-
Dehydration: Reduced renal perfusion can further decrease drug clearance.
-
Concomitant nephrotoxic drugs: Other medications may be exacerbating renal impairment.
Solutions:
-
Re-evaluate Renal Function: Repeat serum creatinine measurement and recalculate creatinine clearance. Consider more accurate methods for GFR estimation if available.
-
Verify Dosage Calculations: Double-check all calculations for the maintenance dose and dosing interval.
-
Ensure Adequate Hydration: Patients should be well-hydrated to maintain renal blood flow.
-
Review Concomitant Medications: Assess for other drugs that could be contributing to nephrotoxicity.
-
Adjust Dosing Regimen: Withhold the next dose and adjust the subsequent maintenance dose or extend the dosing interval based on the measured trough level and a reassessment of renal function.
Problem: Sub-therapeutic peak concentrations of this compound are achieved.
Possible Causes:
-
Underdosing: The administered dose may be too low for the patient's volume of distribution or the severity of the infection.
-
Altered Volume of Distribution: Conditions such as sepsis or large fluid shifts can increase the volume of distribution, leading to lower peak concentrations.
-
Inaccurate timing of blood draw: Drawing the peak level too late after dose administration.
Solutions:
-
Re-evaluate the Dosing Regimen: Consider if the initial dose was appropriate for the clinical indication.
-
Adjust the Dose: Increase the dose to achieve therapeutic peak concentrations, while continuing to monitor trough levels closely.
-
Ensure Correct Timing of Peak Level Measurement: Draw the blood sample at the appropriate time after dose administration (30-60 minutes post-infusion).
Experimental Protocols
Protocol 1: Determination of Creatinine Clearance (CrCl)
Creatinine clearance is a widely used method to estimate the glomerular filtration rate.
Methodology:
-
Serum Creatinine Measurement:
-
Collect a blood sample in a serum separator tube.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze the serum for creatinine concentration using a calibrated automated analyzer, typically employing methods like the Jaffe reaction or enzymatic assays.
-
-
Calculation of Creatinine Clearance:
-
The Cockcroft-Gault equation is a commonly used formula to estimate CrCl:
-
For Males: CrCl (mL/min) = [(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)
-
For Females: CrCl (mL/min) = 0.85 x {[(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)}
-
-
Note: This formula may be less accurate in certain populations, such as the elderly, obese, or those with very low muscle mass. Other equations like the Modification of Diet in Renal Disease (MDRD) or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) may provide more accurate GFR estimates.
-
Protocol 2: Therapeutic Drug Monitoring of this compound
Monitoring serum this compound concentrations is essential for optimizing therapy and minimizing toxicity.
Methodology:
-
Sample Collection:
-
Peak Level: Collect a blood sample 30-60 minutes after the end of a 30-60 minute intravenous infusion or 60 minutes after an intramuscular injection.
-
Trough Level: Collect a blood sample immediately before the next scheduled dose.
-
-
Sample Processing:
-
Collect blood in a serum separator tube.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
-
Analysis:
-
This compound serum concentrations are typically measured using immunoassays, such as fluorescence polarization immunoassay (FPIA) or enzyme-linked immunosorbent assay (ELISA). High-performance liquid chromatography (HPLC) methods are also available.
-
Follow the specific instructions and calibration procedures of the chosen assay kit and instrument.
-
-
Interpretation and Dose Adjustment:
-
Compare the measured peak and trough concentrations to the target therapeutic ranges (see Table 1).
-
Adjust the dose or dosing interval as necessary to achieve therapeutic goals.
-
Visualizations
Caption: Workflow for this compound dosage adjustment in renal impairment.
Caption: Impact of renal function on this compound pharmacokinetics.
References
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC-UV Method for Netilmicin Detection
This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Netilmicin. The performance of this method is objectively compared with established analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to this compound and Analytical Challenges
This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections.[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. However, the analysis of this compound presents challenges due to its high polarity, lack of a strong UV chromophore, and water solubility, which can complicate separation and detection.[1][2] Consequently, various analytical methods have been developed, each with its own advantages and limitations. This guide introduces a robust HPLC-UV method and compares it against other common techniques.
Overview of Analytical Methods for this compound Detection
Several methods are available for the determination of this compound, including microbiological assays, immunoassays, and various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high specificity and ability to separate this compound from related substances.[3] Detection methods coupled with HPLC for this compound analysis include:
-
Ultraviolet (UV) Detection: Often requires derivatization to enhance the chromophoric properties of this compound, though direct UV detection at low wavelengths is also possible.
-
Evaporative Light Scattering Detection (ELSD): A universal detector suitable for non-volatile compounds like this compound, but it can have limitations in sensitivity and linearity.
-
Charged Aerosol Detection (CAD): Offers higher sensitivity than ELSD and a broader dynamic range.
-
Pulsed Amperometric Detection (PAD): A highly sensitive and specific method for electroactive compounds like aminoglycosides, as described in the European Pharmacopoeia.
-
Mass Spectrometry (MS): Provides high sensitivity and structural information, making it a powerful tool for identification and quantification.
Immunoassays, such as enzyme-multiplied immunoassay technique (EMIT), offer rapidity and are suitable for therapeutic drug monitoring in serum. Microbiological assays are also employed but generally exhibit lower specificity compared to chromatographic methods.
The Novel HPLC-UV Method: Validation and Performance
A new, simple, and rapid reversed-phase HPLC method with UV detection has been developed and validated for the quantification of this compound.
Experimental Protocol: The New HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Symmetry C18 column (4.6 x 150mm, 5µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (45:55 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Run Time: 6 minutes.
-
Standard and Sample Preparation: Stock solutions of this compound are prepared in methanol. Further dilutions are made with the mobile phase to achieve the desired concentrations for the calibration curve and sample analysis.
Method Validation
The new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparative Performance Analysis
The performance of the new HPLC-UV method is compared with other established methods for this compound detection in the tables below.
Table 1: Comparison of Chromatographic Methods for this compound Detection
| Parameter | New HPLC-UV Method | HPLC-ELSD | HPLC-CAD | HPLC-PAD (EP Method) | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | 0.9999 | > 0.99 (over a wide range) | > 0.997 | > 0.99 |
| Linear Range | 24 - 120 µg/mL | 28 - 870 mg/L | 1% - 200% of 0.25 mg/mL | 10 - 30 µg/mL | 1.2 - 30 mg/L |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.9% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (% RSD) | < 2.0% | 1.1% | Not explicitly stated | < 2.0% for impurities, 0.6% for this compound | Not explicitly stated |
| LOD | Not explicitly stated | 5.6 mg/L | 0.0025 mg/mL | Not explicitly stated | 0.7 mg/L |
| LOQ | Not explicitly stated | Not explicitly stated | 0.005 mg/mL | Not explicitly stated | Not explicitly stated |
| Specificity | High | Good | High | High | Very High |
| Derivatization | Not required | Not required | Not required | Not required | Not required |
Table 2: Comparison of the New HPLC-UV Method with Non-Chromatographic Techniques
| Parameter | New HPLC-UV Method | Enzyme Immunoassay (EIA) | Microbiological Assay |
| Specificity | High | Moderate (potential cross-reactivity) | Low to Moderate |
| Correlation with other methods | N/A | Good correlation with microbioassay (r² = 0.985) and radioimmunoassay (r² = 0.986) | N/A |
| Precision (% RSD) | < 2.0% | Generally higher than HPLC | ≤ 5.0% (Repeatability), ≤ 10.0% (Intermediate Precision) |
| Accuracy (% Recovery) | 98.0% - 102.0% | Varies | 95.0% - 105.0% |
| Speed | Rapid (6 min run time) | Very Rapid | Slow |
| Cost | Moderate | Economical | Low |
| Application | Quality control, formulation analysis | Therapeutic drug monitoring in serum | Potency determination |
Detailed Experimental Protocols for Compared Methods
HPLC-ELSD Method Protocol
-
Column: Agilent SB-C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: 0.05 mol·L⁻¹ trifluoroacetic acid-acetone (90:10).
-
ELSD Drift Tube Temperature: 50 °C.
-
Nebulizing Gas Pressure: 3.5 × 10⁵ Pa.
Homogeneous Enzyme Immunoassay (EIA) Protocol
-
Principle: A competitive binding immunoassay.
-
Procedure: A serum sample containing this compound is mixed with a reagent containing antibodies to an aminoglycoside (e.g., gentamicin) and an enzyme-labeled aminoglycoside. The free drug in the serum competes with the enzyme-labeled drug for antibody binding sites. The enzyme activity is then measured, which is proportional to the concentration of the drug in the sample.
-
Instrumentation: A microcentrifugal analyzer.
Conclusion
The newly developed HPLC-UV method for this compound detection demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a suitable and reliable method for routine quality control and analysis of pharmaceutical formulations. While other methods such as LC-MS/MS offer higher sensitivity and specificity, the presented HPLC-UV method provides a good balance of performance, cost-effectiveness, and accessibility. Immunoassays are a rapid and economical alternative, particularly for clinical monitoring, though they may lack the specificity of chromatographic techniques. The choice of analytical method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Analysis of Netilmicin and Gentamicin Efficacy Against Clinical Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two critical aminoglycoside antibiotics, Netilmicin and Gentamicin, against a range of clinical bacterial isolates. The information presented herein is supported by experimental data from multiple studies to assist researchers and drug development professionals in their understanding and application of these antimicrobial agents.
Comparative In Vitro Efficacy:
This compound, a semi-synthetic derivative of sisomicin, and Gentamicin, a widely used aminoglycoside, both exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Gentamicin against various clinical isolates, providing a quantitative comparison of their potency. A lower MIC value indicates greater efficacy.
Table 1: Comparative In Vitro Activity of this compound and Gentamicin Against Enterobacteriaceae
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | 0.5 | 1.0 |
| Gentamicin | 0.5 | 2.0 | |
| Klebsiella pneumoniae | This compound | 0.5 | 2.0 |
| Gentamicin | 1.0 | 4.0 | |
| Enterobacter spp. | This compound | 1.0 | 4.0 |
| Gentamicin | 1.0 | 8.0 | |
| Serratia marcescens | This compound | 2.0 | 8.0 |
| Gentamicin | 1.0 | 4.0 | |
| Proteus mirabilis | This compound | 1.0 | 4.0 |
| Gentamicin | 1.0 | 4.0 | |
| Providencia stuartii | This compound | 4.0 | 16.0 |
| Gentamicin | 2.0 | 8.0 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Comparative In Vitro Activity of this compound and Gentamicin Against Pseudomonas aeruginosa and Staphylococcus aureus
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | This compound | 2.0 | 8.0 |
| Gentamicin | 1.0 | 4.0 | |
| Staphylococcus aureus | This compound | 0.25 | 0.5 |
| Gentamicin | 0.25 | 1.0 |
Experimental Protocols
The data presented in this guide is primarily derived from antimicrobial susceptibility testing conducted via the agar (B569324) dilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Antimicrobial Stock Solutions:
-
Aseptically weigh a precise amount of the antimicrobial powder (this compound or Gentamicin).
-
Dissolve the powder in a suitable sterile solvent (e.g., deionized water) to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
2. Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
For each antimicrobial concentration, add a specific volume of the diluted antimicrobial solution to a defined volume of molten agar to achieve the final desired concentration. Mix thoroughly by gentle inversion.
-
Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify on a level surface.
-
Prepare a control plate containing only Mueller-Hinton agar without any antimicrobial agent.
3. Inoculum Preparation:
-
From a pure, 18-24 hour culture of the test organism, select several colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.
4. Inoculation of Plates:
-
Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculated spots to dry completely before inverting the plates.
5. Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.
6. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and Gentamicin are aminoglycosides that exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways, ultimately leading to cell death.
Aminoglycoside Mechanism of Action
Discussion
The in vitro data suggests that both this compound and Gentamicin are highly active against a broad range of clinical isolates. Generally, this compound has shown comparable or slightly better activity against many Enterobacteriaceae compared to Gentamicin, particularly against some Gentamicin-resistant strains.[1] However, against Pseudomonas aeruginosa, Gentamicin appears to be more potent in vitro.[2]
It is important to note that in vitro susceptibility can be influenced by the testing medium.[3] For instance, the activity of aminoglycosides can be affected by the concentration of divalent cations like calcium and magnesium in the media.[4]
While both antibiotics share a common mechanism of action, structural differences may account for variations in their activity against specific bacterial enzymes that confer resistance. This compound has been shown to be active against some bacterial strains that are resistant to Gentamicin due to the presence of certain aminoglycoside-modifying enzymes.
References
- 1. In vitro activity of this compound, gentamicin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Activity of this compound, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of this compound compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of this compound Compared with Gentamicin, Tobramycin, Amikacin, and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Netilmicin and Tobramycin Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two critical aminoglycoside antibiotics, netilmicin and tobramycin (B1681333), against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data to aid in research and development efforts targeting this formidable bacterium.
Executive Summary
Tobramycin generally exhibits greater in vitro potency against Pseudomonas aeruginosa compared to this compound. This is reflected in lower minimum inhibitory concentration (MIC) values, with studies consistently reporting lower MIC50 and MIC90 values for tobramycin. While both antibiotics are effective, the choice between them may be influenced by local resistance patterns and specific strain characteristics. The primary mechanism of resistance to both agents in P. aeruginosa involves the production of aminoglycoside-modifying enzymes (AMEs).
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) data for tobramycin against a large collection of P. aeruginosa isolates. While directly comparable large-scale studies for this compound are less readily available in the reviewed literature, it is generally observed that this compound's MIC values for P. aeruginosa are often higher than those of tobramycin.[1]
| Antibiotic | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible |
| Tobramycin | 1,240 | 0.5 - >512 | 1 | 8 | 94.6% |
Data extracted from a study on P. aeruginosa isolates from cystic fibrosis patients.
Experimental Protocols
The determination of in vitro antibiotic susceptibility is crucial for understanding the efficacy of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against Pseudomonas aeruginosa, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
Broth Microdilution Susceptibility Testing Protocol
This protocol outlines the steps for determining the MIC of this compound and tobramycin against P. aeruginosa.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of Pseudomonas aeruginosa grown on a suitable non-selective agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Antimicrobial Agents: Stock solutions of this compound and tobramycin of known concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of aminoglycosides against P. aeruginosa.
-
Microtiter Plates: Sterile 96-well microtiter plates.
-
Inoculum Preparation: 0.5 McFarland standard solution.
-
Instrumentation: Spectrophotometer or nephelometer, multichannel pipettes, incubator.
2. Inoculum Preparation:
-
Select several well-isolated colonies of P. aeruginosa from the agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold serial dilutions of this compound and tobramycin in CAMHB in the 96-well microtiter plates.
-
The final concentration range should typically span from a concentration below the expected MIC to one above it (e.g., 0.25 to 128 µg/mL).
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints provided by CLSI or EUCAST.
Mechanisms of Action and Resistance
Both this compound and tobramycin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.[5]
The primary mechanism of resistance to aminoglycosides in P. aeruginosa is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements, can be categorized into three main classes:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of amino groups.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups.
The modification of the aminoglycoside prevents its binding to the ribosome, thereby rendering the antibiotic ineffective.
References
- 1. Comparative Activity of this compound, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution testing of Pseudomonas aeruginosa and aminoglycosides: need for employing dilutions differing by small arithmetic increments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. BIOL 230 Lecture Guide - Flash Animation: Mode of Action of Aminoglycosides [cwoer.ccbcmd.edu]
A Head-to-Head Comparison of Netilmicin and Amikacin Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge in clinical settings. Among the last lines of defense against serious Gram-negative infections are the aminoglycosides, a class of potent bactericidal antibiotics. This guide provides a detailed, data-driven comparison of two critical aminoglycosides, Netilmicin and Amikacin, with a focus on their efficacy against resistant bacterial strains.
Executive Summary
Both this compound and Amikacin are indispensable tools in the infectious disease arsenal, demonstrating efficacy against a broad spectrum of Gram-negative bacteria. However, their performance against resistant strains, particularly those producing aminoglycoside-modifying enzymes (AMEs), can differ significantly. Amikacin generally exhibits broader stability against enzymatic inactivation, making it a reliable choice for many resistant pathogens. This compound, while potent, can be more susceptible to certain AMEs but may offer a favorable toxicity profile in some clinical scenarios. This guide will delve into the experimental data that underpins these distinctions, providing researchers with the information needed to make informed decisions in their work.
Quantitative Performance Data
The in vitro activity of this compound and Amikacin is a critical indicator of their potential clinical efficacy. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a direct comparison of their potency against key resistant pathogens.
Table 1: Comparative in vitro Activity (MIC₅₀ in µg/mL) of this compound and Amikacin against Gentamicin-Resistant Gram-Negative Bacilli
| Bacterial Species | This compound (MIC₅₀) | Amikacin (MIC₅₀) |
| Pseudomonas aeruginosa | 16 | 8 |
| Escherichia coli | 4 | 4 |
| Klebsiella pneumoniae | 4 | 2 |
| Enterobacter spp. | 8 | 4 |
| Serratia marcescens | >32 | 8 |
| Proteus spp. (indole-positive) | >32 | 16 |
MIC₅₀ represents the concentration of the antibiotic that inhibits the visible growth of 50% of the isolates tested.
Table 2: Susceptibility of Gentamicin-Resistant Gram-Negative Bacilli to this compound and Amikacin
| Bacterial Species | % Susceptible to this compound | % Susceptible to Amikacin |
| Pseudomonas aeruginosa | 58% | 92% |
| Escherichia coli | 85% | 95% |
| Klebsiella pneumoniae | 90% | 98% |
| Enterobacter spp. | 75% | 90% |
| Serratia marcescens | 10% | 85% |
Mechanisms of Action and Resistance
Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent disruption of bacterial protein synthesis.[1] However, bacteria have evolved sophisticated resistance mechanisms, primarily through the production of AMEs. These enzymes modify the aminoglycoside structure, preventing it from binding to its ribosomal target.[2]
The key difference in the activity of this compound and Amikacin against resistant strains lies in their susceptibility to these enzymes. Amikacin, a semi-synthetic derivative of kanamycin (B1662678) A, was specifically designed with a side chain that sterically hinders the action of many AMEs.[3] this compound, a derivative of sisomicin, is also designed to resist some enzymatic modifications but remains vulnerable to others, particularly certain acetyltransferases.[4] The most clinically significant AME is often the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which can inactivate Amikacin, though Amikacin is generally more resistant to a wider range of AMEs compared to this compound.[3]
Aminoglycoside action and resistance pathway.
Experimental Protocols
A thorough understanding of the methodologies used to generate comparative data is essential for its correct interpretation. Below are detailed protocols for key in vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic Dilution Series: A two-fold serial dilution of this compound and Amikacin is prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
References
Navigating Aminoglycoside Resistance: A Comparative Analysis of Netilmicin Cross-Reactivity
For researchers and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of netilmicin's performance against other critical aminoglycoside antibiotics, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms.
This compound, a semi-synthetic derivative of sisomicin, has demonstrated efficacy against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] Its clinical utility, particularly against strains resistant to older aminoglycosides like gentamicin (B1671437), is a subject of ongoing investigation. This guide delves into the comparative in vitro activity and the underlying mechanisms of cross-resistance between this compound and other key aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834).
Comparative In Vitro Activity of this compound
Multiple studies have evaluated the in vitro susceptibility of various bacterial isolates to this compound in comparison to other aminoglycosides. The data consistently shows that this compound is active against many gentamicin-resistant Gram-negative bacteria.[2][3] However, its activity can vary significantly depending on the bacterial species and the specific resistance mechanisms at play.
One study found that this compound was more active than gentamicin, sisomicin, tobramycin, or amikacin against E. coli and K. pneumoniae.[4] In the same study, this compound inhibited the growth of all tested gentamicin-resistant isolates of Klebsiella and Citrobacter.[4] Conversely, another study reported that nearly complete cross-resistance to this compound was observed with gentamicin-resistant isolates in both solid and liquid media.
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of the in vitro activity of this compound and other aminoglycosides against different bacterial species.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of this compound and Other Aminoglycosides Against Gram-Negative Bacilli
| Organism (No. of Strains) | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| E. coli (100) | This compound | 0.5 | 1 | |
| Gentamicin | 0.5 | 2 | ||
| Tobramycin | 0.25 | 1 | ||
| Amikacin | 1 | 4 | ||
| K. pneumoniae (50) | This compound | 0.5 | 2 | |
| Gentamicin | 1 | 8 | ||
| Tobramycin | 0.5 | 4 | ||
| Amikacin | 1 | 4 | ||
| P. aeruginosa (100) | This compound | 2 | 8 | |
| Gentamicin | 1 | 4 | ||
| Tobramycin | 0.5 | 2 | ||
| Amikacin | 4 | 16 |
Table 2: Activity of this compound and Amikacin Against Gentamicin-Resistant Enterobacteriaceae and P. aeruginosa
| Organism (No. of Strains) | Antibiotic | % Susceptible at ≤4 μg/mL | % Susceptible at ≤8 μg/mL | Reference |
| Enterobacteriaceae (174) | This compound | 78 | 85 | |
| Amikacin | 92 | 96 | ||
| P. aeruginosa (50) | This compound | 36 | 52 | |
| Amikacin | 88 | 94 |
The Molecular Basis of Cross-Resistance: Aminoglycoside-Modifying Enzymes
The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three classes:
-
Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of an amino group.
-
Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of a hydroxyl group.
The substrate specificity of these enzymes determines the cross-resistance pattern. This compound's chemical structure, specifically the ethylation at the 1-N position of the deoxystreptamine ring, renders it resistant to inactivation by some AMEs that can modify gentamicin and tobramycin. For instance, this compound is not modified by APH(3') and ANT(4') enzymes. However, it remains susceptible to modification by AAC(2') and all AAC(6') enzymes.
The following diagram illustrates the logical relationship between different AMEs and their target aminoglycosides, highlighting the basis for cross-resistance.
Caption: Aminoglycoside-modifying enzyme (AME) activity and resistance patterns.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining aminoglycoside susceptibility and cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This method is a standard for quantitative assessment of antimicrobial susceptibility.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions.
-
Antibiotic Dilution Series: Prepare serial twofold dilutions of each aminoglycoside (this compound, Gentamicin, Tobramycin, Amikacin) in sterile distilled water or a suitable solvent to achieve the desired final concentrations in the agar.
-
Agar Plate Preparation: Add 1 part of each antibiotic dilution to 9 parts of molten Mueller-Hinton agar. Pour the agar into petri dishes and allow to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Grow bacterial isolates overnight in a suitable broth medium (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
The following workflow diagram illustrates the agar dilution susceptibility testing process.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro susceptibility studies with this compound: comparison of a 10-microgram this compound disk with a standardized 10-microgram gentamicin disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility Studies with this compound: Comparison of a 10-μg this compound Disk with a Standardized 10-μg Gentamicin Disk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of this compound compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Netilmicin vs. Sisomicin - A Comparative Analysis of Antibacterial Efficacy
In the landscape of aminoglycoside antibiotics, Netilmicin, a semi-synthetic derivative of Sisomicin, has been a subject of extensive research to delineate its antibacterial prowess in comparison to its parent compound. This guide provides a comprehensive in vitro comparison of the antibacterial activity of this compound and Sisomicin against a range of clinically relevant bacterial isolates. The data presented herein, supported by detailed experimental protocols, aims to offer researchers, scientists, and drug development professionals a clear perspective on the relative efficacy of these two potent antibiotics.
Executive Summary
Overall, in vitro studies demonstrate that this compound exhibits a broader spectrum of activity and is effective against a higher percentage of clinical isolates compared to Sisomicin.[1][2] Notably, this compound retains activity against many bacterial strains that have developed resistance to other aminoglycosides, including Sisomicin.[1][3][4] While the antibacterial activities of this compound and Sisomicin are often comparable against susceptible gram-negative bacteria, this compound's enhanced stability against certain aminoglycoside-modifying enzymes gives it a distinct advantage.
Comparative Antibacterial Activity: A Quantitative Look
The in vitro efficacy of this compound and Sisomicin is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and Sisomicin against various bacterial species, compiled from multiple studies. Lower MIC values indicate greater antibacterial potency.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) for this compound and Sisomicin Against Gram-Negative Bacilli
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | 0.8 | ≤0.8 |
| Sisomicin | Not Reported | Not Reported | |
| Klebsiella pneumoniae | This compound | 0.8 | 0.8 |
| Sisomicin | Not Reported | Not Reported | |
| Enterobacter spp. | This compound | 0.8 | ≤0.8 |
| Sisomicin | Not Reported | Not Reported | |
| Pseudomonas aeruginosa | This compound | 3.1 | >3.1 |
| Sisomicin | Not Reported | Not Reported | |
| Serratia marcescens | This compound | >3.1 | >3.1 |
| Sisomicin | Not Reported | Not Reported |
Data sourced from a study involving 342 clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
Table 2: Susceptibility of Clinical Isolates to this compound and Sisomicin
| Antibiotic | Percentage of Susceptible Isolates |
| This compound | 96.4% |
| Sisomicin | 86.1% |
Based on a study of 164 clinical isolates using a broth microdilution method.
Table 3: Activity of this compound Against Gentamicin-Resistant Gram-Negative Bacilli
| Bacterial Species | Percentage of Gentamicin-Resistant Strains Susceptible to this compound |
| Pseudomonas aeruginosa | 54% |
| Serratia marcescens | 67% |
| Klebsiella spp. | 88% |
This highlights this compound's efficacy against strains resistant to other aminoglycosides.
Experimental Protocols
The data presented in this guide is predominantly derived from studies employing standardized in vitro susceptibility testing methods. The following is a detailed description of a typical experimental protocol used to determine the Minimum Inhibitory Concentrations (MICs).
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
-
Bacterial Strains: Clinically isolated bacterial strains are grown overnight on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 35-37°C.
-
Antimicrobial Agents: Stock solutions of this compound and Sisomicin are prepared according to the manufacturer's instructions and serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton broth is typically used for susceptibility testing of aminoglycosides.
-
Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.
2. Inoculum Preparation:
-
A few colonies of the overnight bacterial culture are suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
This standardized suspension is then further diluted in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The serially diluted antimicrobial agents are dispensed into the wells of the microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Control wells are included: a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only).
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of aminoglycosides and the experimental workflow for MIC determination.
Caption: Mechanism of action of aminoglycosides like this compound and Sisomicin.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The in vitro data strongly suggest that this compound offers a significant advantage over Sisomicin, particularly in its broader spectrum of activity and its efficacy against bacterial strains resistant to other aminoglycosides. While both are potent bactericidal agents that inhibit protein synthesis, this compound's structural modification provides greater resilience to enzymatic inactivation, a common mechanism of bacterial resistance. For researchers and clinicians, this comparative analysis underscores the importance of considering the local resistance patterns and the specific pathogen when selecting an aminoglycoside for therapeutic or research purposes.
References
- 1. Sisomicin Versus this compound: In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sisomicin versus this compound: in vitro susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity In Vitro of this compound and Comparison with Sisomicin, Gentamicin, and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of this compound, a Broad-Spectrum Semisynthetic Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Nephrotoxicity of Netilmicin and Gentamicin
An Objective Guide for Researchers and Drug Development Professionals
The aminoglycoside antibiotics Netilmicin and Gentamicin (B1671437) are critical in treating severe gram-negative bacterial infections. However, their clinical use is often limited by the risk of nephrotoxicity, a significant adverse effect characterized by damage to the renal tubules. This guide provides a comprehensive comparison of the nephrotoxic profiles of this compound and Gentamicin, supported by experimental data, to inform research and drug development efforts.
Executive Summary
Numerous preclinical studies have consistently demonstrated that this compound exhibits a lower nephrotoxic potential compared to Gentamicin.[1][2][3][4] This difference is observed across various animal models and dosing regimens, with Gentamicin inducing more severe alterations in renal function and morphology. While the renal cortical concentrations of both drugs can be similar, the intrinsic toxicity of Gentamicin appears to be greater.[1] Clinical findings are more varied, with some studies supporting the lower nephrotoxicity of this compound, while others suggest no significant difference, particularly with once-daily dosing schedules.
Data Presentation: Quantitative Comparison of Nephrotoxic Effects
The following tables summarize key quantitative data from comparative studies, highlighting the differential effects of this compound and Gentamicin on renal function and structure.
Table 1: Comparison of Renal Function Parameters in Rats
| Parameter | Drug | Dose (mg/kg/day) | Duration (days) | Result | Reference |
| Serum Creatinine (B1669602) | Gentamicin | 50, 100, 150 | 8-14 | Dose-dependent increase | |
| This compound | 50, 100, 150 | 8-14 | Significantly less increase than Gentamicin | ||
| Blood Urea (B33335) Nitrogen (BUN) | Gentamicin | 30, 60, 90, 120 | 15 | Dose-dependent increase | |
| This compound | 30, 60, 90, 120 | 15 | Significantly less increase than Gentamicin | ||
| Creatinine Clearance | Gentamicin | 30, 60, 90, 120 | 15 | Decline at all doses | |
| This compound | 30, 60, 90, 120 | 15 | No significant decline | ||
| Urine Osmolality | Gentamicin | 30, 60, 90, 120 | 15 | Dose-dependent decrease | |
| This compound | 30, 60, 90, 120 | 15 | Significantly less decrease than Gentamicin | ||
| Proteinuria | Gentamicin | 30, 60, 90, 120 | 15 | Present | |
| This compound | 30, 60, 90, 120 | 15 | Present, but significantly less than Gentamicin |
Table 2: Comparison of Renal Histopathological Findings in Rats
| Finding | Gentamicin | This compound | Reference |
| Proximal Tubular Cell Necrosis | More severe and widespread | Less severe | |
| Light Microscopic Changes | More severe | Less severe | |
| Electron Microscopic Changes (Myeloid Bodies) | Present | Present (similar manifestations) |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative studies of this compound and Gentamicin nephrotoxicity.
In Vivo Animal Studies (Rat Model)
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: this compound or Gentamicin is typically administered via subcutaneous or intramuscular injection.
-
Dosage and Duration: A range of doses (e.g., 30-150 mg/kg/day) are administered for a specified duration (e.g., 8-15 days) to establish a dose-response relationship.
-
Assessment of Renal Function:
-
Blood Samples: Blood is collected periodically to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection to measure urine volume, osmolality, and proteinuria.
-
Creatinine Clearance: Calculated from serum creatinine, urine creatinine, and urine flow rate.
-
-
Histopathological Analysis:
-
At the end of the study, kidneys are harvested.
-
Light Microscopy: Kidney tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for tubular necrosis, cast formation, and other morphological changes.
-
Electron Microscopy: Tissue is processed for transmission electron microscopy to examine subcellular structures, such as the presence of myeloid bodies within lysosomes of proximal tubular cells.
-
-
Drug Concentration Measurement: Renal cortical tissue may be homogenized to determine the concentration of the aminoglycoside, often by microbiological assay or high-performance liquid chromatography (HPLC).
Mandatory Visualization
Signaling Pathways in Aminoglycoside-Induced Nephrotoxicity
The following diagram illustrates the key molecular pathways implicated in the nephrotoxic effects of aminoglycosides like Gentamicin and this compound.
Caption: Key signaling pathways in aminoglycoside-induced nephrotoxicity.
Experimental Workflow for Comparative Nephrotoxicity Studies
The diagram below outlines a typical experimental workflow for comparing the nephrotoxicity of this compound and Gentamicin in an animal model.
References
- 1. Comparative nephrotoxicities of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the nephrotoxicity of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound and other aminoglycosides on renal function. A survey of the literature on the nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative nephrotoxicity of gentamicin and this compound: functional and morphological correlations with urinary enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Netilmicin's efficacy in a septicemia research model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Netilmicin's performance against other aminoglycoside antibiotics in the context of septicemia research models. The following sections detail experimental data, protocols, and the underlying molecular pathways.
This compound, a semisynthetic aminoglycoside, has demonstrated efficacy in various bacterial infections, including bacteremia and septicemia.[1][2][3] Its mechanism of action, like other aminoglycosides, involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit.[4][5] This action leads to the misreading of mRNA and the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death. This guide delves into the comparative efficacy of this compound in preclinical models relevant to sepsis research.
Comparative Efficacy in a Preclinical Infection Model
The study revealed that at a lower dosage, this compound demonstrated a more favorable therapeutic outcome in reducing renal bacterial counts compared to equal doses of Tobramycin, despite both having similar in vitro activity and serum concentration curves.
Table 1: Comparative Efficacy of this compound and Tobramycin in a Rat Pyelonephritis Model
| Treatment Group | Dosage | Mean Renal Bacterial Count Reduction |
| This compound | Low Dose | More Favorable than Tobramycin |
| Tobramycin | Low Dose | - |
| This compound | High Dose | Significant Reduction |
| Tobramycin | High Dose | Significant Reduction |
Note: The original study did not provide specific quantitative values for the bacterial count reduction but stated a "more favourable" result for low-dose this compound.
These findings suggest a potential for higher therapeutic efficacy of this compound in certain in vivo settings.
In Vitro Susceptibility
In vitro studies provide a baseline for understanding the antimicrobial spectrum of an antibiotic. Multiple studies have compared the minimum inhibitory concentrations (MICs) of this compound against various pathogens, often in comparison to other aminoglycosides like Gentamicin, Tobramycin, and Amikacin.
Against many strains of Enterobacteriaceae, this compound has shown comparable or superior in vitro activity to Gentamicin and Tobramycin. Notably, it has also demonstrated activity against some Gentamicin-resistant strains. However, against Pseudomonas aeruginosa, its activity in vitro has been reported to be less than that of Gentamicin and Tobramycin.
Experimental Protocols
To facilitate the replication and validation of efficacy studies, detailed experimental methodologies are crucial. The following is a standardized protocol for the Cecal Ligation and Puncture (CLP) model in mice, a widely accepted model for inducing polymicrobial sepsis.
Cecal Ligation and Puncture (CLP) Protocol
Objective: To induce a septic state in mice that mimics the pathophysiology of human peritonitis-induced sepsis.
Materials:
-
8-10 week old male mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 4-0 silk)
-
Needle (e.g., 21-gauge)
-
Warm sterile saline
-
Analgesics
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a silk suture at a predetermined distance from the distal end (e.g., 5.0 mm for moderate sepsis). The degree of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge. A small amount of fecal matter should be extruded.
-
Repositioning: Carefully return the cecum to the abdominal cavity.
-
Closure: Close the peritoneal wall and skin with sutures.
-
Fluid Resuscitation: Administer a subcutaneous injection of warm sterile saline (e.g., 50 ml/kg) to provide fluid resuscitation.
-
Post-operative Care: Administer analgesics as per the approved protocol and monitor the animals closely for signs of sepsis.
Sham Control: A sham-operated group should be included where the cecum is exteriorized and manipulated but not ligated or punctured.
Signaling Pathways in Sepsis and Aminoglycoside Action
The pathophysiology of sepsis is complex, involving a dysregulated host response to infection. Key signaling pathways are activated, leading to a systemic inflammatory response.
This compound, as an aminoglycoside, targets the bacterial ribosome, a critical component of the pathogen's machinery for survival and proliferation.
The following diagram illustrates a typical experimental workflow for evaluating antibiotic efficacy in a CLP-induced sepsis model.
Conclusion
This compound is an effective aminoglycoside with a well-established mechanism of action against a broad spectrum of bacteria. While direct comparative data in a standardized septicemia model is limited, evidence from a preclinical pyelonephritis model suggests it may offer a therapeutic advantage over Tobramycin at lower doses. Its in vitro profile demonstrates robust activity against many common pathogens. Further preclinical studies utilizing standardized sepsis models, such as the CLP model, are warranted to provide a more definitive comparison of this compound's efficacy against other aminoglycosides in the context of systemic septic infections. This would enable a more comprehensive understanding of its potential role in treating this life-threatening condition.
References
- 1. An evaluation of this compound, 150 mg BID, in systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Clinical Efficacy, Tolerance, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: clinical efficacy, tolerance, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Activity of this compound, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review of toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Netilmicin
Essential guidelines for the safe and compliant disposal of Netilmicin are critical for maintaining laboratory safety, ensuring regulatory adherence, and protecting the environment. For researchers, scientists, and drug development professionals, understanding these protocols is paramount to mitigate risks associated with pharmaceutical waste. This guide provides a comprehensive overview of the proper disposal of this compound, a semisynthetic aminoglycoside antibiotic.
This compound is classified as a non-RCRA (Resource Conservation and Recovery Act) hazardous waste, meaning it is not specifically listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA).[1][2][3] However, due to its biological activity and potential for environmental harm, it necessitates careful and responsible disposal. Improper disposal, such as sewering, can contribute to the development of antimicrobial resistance and harm aquatic life.[4]
Step-by-Step Disposal Protocol
The recommended primary method for the disposal of this compound is incineration at a licensed facility. This ensures the complete destruction of the active pharmaceutical ingredient.
1. Segregation and Collection:
-
Isolate all waste containing this compound, including expired or unused solutions, contaminated labware (e.g., vials, syringes, petri dishes), and personal protective equipment (PPE).
-
Collect this waste in a designated, leak-proof, and clearly labeled container. The container should be white with a blue lid and explicitly marked "INCINERATION ONLY".[1]
2. Storage:
-
Store the sealed waste container in a secure, designated area away from general lab traffic and incompatible materials.
-
Ensure the storage area is cool and dry to prevent any potential degradation or reaction.
3. Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste management contractor.
-
Ensure the contractor is equipped to handle non-RCRA pharmaceutical waste for incineration.
4. Documentation:
-
Maintain accurate records of the amount of this compound waste generated, the date of collection, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Decontamination of Labware
For reusable labware contaminated with this compound, thorough decontamination is necessary before it can be returned to general use.
1. Initial Rinse:
-
Carefully rinse the contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove the bulk of the this compound residue. Collect the rinsate as this compound waste for incineration.
2. Soaking:
3. Final Rinse and Sterilization:
-
After soaking, thoroughly rinse the labware with distilled water.
-
Proceed with standard laboratory sterilization methods, such as autoclaving, if required for the intended reuse.
Quantitative Data for Disposal Parameters
While specific, validated quantitative data for the complete inactivation of this compound is not widely published, the following table provides general guidance based on best practices for pharmaceutical waste disposal.
| Parameter | Recommended Value/Procedure | Notes |
| Primary Disposal Method | Incineration | Ensures complete destruction of the active pharmaceutical ingredient. |
| Incineration Temperature | >850°C | General recommendation for pharmaceutical waste incineration to ensure complete combustion. |
| Incineration Residence Time | >2 seconds | General recommendation for pharmaceutical waste incineration. |
| Aqueous Waste Treatment | Not Recommended | Avoid discharging this compound solutions into the sanitary sewer. |
| Solid Waste Container | White container with a blue lid | Labeled "FOR INCINERATION ONLY". |
Experimental Protocols
Due to the lack of publicly available, validated protocols for the specific inactivation of this compound, the following are general experimental frameworks that can be adapted and validated within a laboratory setting.
Thermal Degradation Validation Protocol:
-
Prepare Samples: Prepare known concentrations of this compound in an appropriate solvent.
-
Heat Treatment: Subject the samples to a range of temperatures (e.g., 700°C, 850°C, 1000°C) for varying durations (e.g., 1, 2, 5 seconds) in a laboratory-scale furnace that simulates incineration conditions.
-
Analysis: Analyze the treated samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of any remaining active this compound.
-
Determine Efficacy: Calculate the percentage of this compound degradation under each condition to determine the optimal temperature and duration for complete destruction.
Chemical Inactivation Validation Protocol:
-
Select Decontaminants: Choose a panel of potential chemical decontaminants (e.g., sodium hypochlorite (B82951) at various concentrations, strong acids, strong bases).
-
Treatment: Treat known concentrations of this compound with each decontaminant for various contact times (e.g., 15, 30, 60 minutes).
-
Neutralization and Analysis: Neutralize the reaction and analyze the samples using a validated HPLC method to quantify the remaining active this compound.
-
Determine Efficacy: Calculate the percentage of this compound degradation to identify the most effective chemical agent, concentration, and contact time.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Decision Workflow.
References
Personal protective equipment for handling Netilmicin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of Netilmicin is paramount. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical to minimize exposure risks and maintain a safe laboratory environment. This compound sulfate (B86663) is classified as a substance that is harmful in contact with skin and if inhaled, and it may pose a risk to fertility or an unborn child[1].
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this substance.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[2][3] Consider double-gloving.[4] | Prevents skin contact and absorption. This compound is harmful in contact with skin[1]. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from splashes and aerosols of this compound powder or solutions. |
| Respiratory Protection | A full-face particle respirator (e.g., N100 or P3) should be used if exposure limits are exceeded, if irritation is experienced, or when dust formation is likely. | Prevents inhalation of airborne this compound particles, as it is harmful if inhaled. |
| Protective Clothing | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and to prevent environmental contamination. The following workflow outlines the key steps from preparation to disposal.
Workflow for the safe handling of this compound.
Procedural Guidance
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Smoking, eating, and drinking should be strictly prohibited in the handling area to prevent ingestion.
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C.
-
Store locked up and away from incompatible materials such as oxidizing agents and strong acids or bases.
First-Aid Measures:
-
After skin contact: Immediately wash off with soap and plenty of water and consult a doctor. Remove contaminated clothing.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
-
If inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Spill and Disposal Procedures:
-
In case of a spill, wear appropriate PPE, avoid raising dust, and sweep up the material. Place it in a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal of this compound and contaminated materials must be done in accordance with local, state, and federal regulations. This typically involves collection in a labeled hazardous waste container for disposal by a licensed chemical destruction plant. Do not let the chemical enter drains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
